Methyl Methanesulfonylacetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylsulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c1-8-4(5)3-9(2,6)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDASVRZONLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374961 | |
| Record name | Methyl Methanesulfonylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62020-09-1 | |
| Record name | Methyl Methanesulfonylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHANESULFONYLACETIC ACID METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Methyl Methanesulfonylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Methanesulfonylacetate, with the CAS number 62020-09-1, is a carboxylic acid ester that serves as a valuable organic reagent.[1] Its utility is noted in various synthetic applications, including organic, chemical, intermediate, and pharmaceutical synthesis. This document provides a comprehensive overview of the known physical properties of this compound, along with generalized experimental protocols for their determination.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C4H8O4S | [1][2][3][4] |
| Molecular Weight | 152.17 g/mol | [1][2][3][4][5] |
| Appearance | White to Orange to Green powder to crystal | [1][3][4] |
| Melting Point | 62 °C | [1][3][4][5] |
| Boiling Point | 296.3 ± 23.0 °C (Predicted) | [1][3][4] |
| 112 °C / 10 mmHg | [6] | |
| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [1][3][4] |
| Solubility | Insoluble in water; Soluble in methanol. | [1][3][4][5] |
| Flash Point | 133 °C | [1] |
| 94 °C | [6] | |
| Refractive Index | 1.437 | [1] |
| Vapor Pressure | 0.00145 mmHg at 25°C | [1] |
| Storage Temperature | 2-8°C | [1][3][4] |
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of a specific compound like this compound are not always published. However, standard methodologies for organic compounds are applicable.
Melting Point Determination
The melting point of a solid organic compound can be determined using a melting point apparatus.[7]
Objective: To determine the temperature range over which the solid compound melts.
Apparatus:
-
Melting point apparatus (e.g., Vernier Melt Station or similar)
-
Capillary tubes
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystalline sample using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a controlled rate. For an unknown compound, a rapid heating rate can be used to find an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
Boiling Point Determination by Simple Distillation
The boiling point of a liquid organic compound is the temperature at which its vapor pressure equals the atmospheric pressure.[7] For a high-boiling point solid like this compound, this would be performed under reduced pressure.
Objective: To determine the boiling point of a liquid at a specific pressure.
Apparatus:
-
Round-bottom flask
-
Distillation head (still head)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or sand bath
-
Vacuum source and manometer
-
Boiling chips
Procedure:
-
Place a sample of this compound (melted, if starting from solid) into the round-bottom flask, along with a few boiling chips.
-
Assemble the simple distillation apparatus, ensuring all joints are properly sealed for vacuum application.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.[7]
-
Connect the apparatus to a vacuum source.
-
Begin heating the sample gently.
-
Record the pressure from the manometer.
-
As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase and then stabilize. This stable temperature is the boiling point at the recorded pressure.[7]
-
Collect the condensed liquid (distillate) in the receiving flask.
-
Never distill to dryness.[7]
Solubility Test
This qualitative test determines the solubility of a substance in a given solvent.
Objective: To determine if this compound is soluble in various solvents.
Apparatus:
-
Test tubes
-
Spatula
-
Vortex mixer (optional)
-
Various solvents (e.g., water, methanol, diethyl ether, hexane)
Procedure:
-
Place a small, measured amount (e.g., 10-20 mg) of this compound into a test tube.
-
Add approximately 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture, for instance by using a vortex mixer, for 1-2 minutes.
-
Observe if the solid dissolves completely. If it does, the compound is soluble. If it remains undissolved, it is insoluble. Partial dissolution indicates partial solubility.
-
Repeat the process for each solvent to be tested.
Visualizations
General Synthesis Workflow
This compound is an ester, and its synthesis would likely follow a variation of an esterification reaction. The following diagram illustrates a generalized workflow for a laboratory-scale organic synthesis, such as the synthesis of a sulfone compound.
Caption: Generalized experimental workflow for the synthesis of an aryl sulfone.[8]
References
- 1. chembk.com [chembk.com]
- 2. Methanesulfonylacetic acid methyl ester | C4H8O4S | CID 2759918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 62020-09-1 [amp.chemicalbook.com]
- 4. This compound | 62020-09-1 [amp.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Methyl Methanesulfonylacetate chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and a proposed synthetic pathway for methyl methanesulfonylacetate. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Structure and IUPAC Name
This compound, a carboxylic acid ester, is an organic reagent that can be utilized in various chemical syntheses.[1] Its structure incorporates a methyl ester group, an alpha-carbon, and a methylsulfonyl group.
The internationally recognized IUPAC name for this compound is methyl 2-(methylsulfonyl)acetate .[2] Alternate names include methyl (methylsulfonyl)acetate and methanesulfonylacetic acid methyl ester.[2] The compound is registered under the CAS number 62020-09-1.[2]
The logical relationship between the IUPAC name and the chemical structure can be visualized as the combination of a "methyl" group and an "acetate" group, which is substituted at the second carbon position with a "methylsulfonyl" group.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C4H8O4S | [1][2] |
| Molar Mass | 152.17 g/mol | [1][2] |
| Appearance | White to pale-yellow crystal/powder | [3] |
| Melting Point | 62 °C | [1] |
| Boiling Point | 296.3 ± 23.0 °C (Predicted) | [1] |
| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 133 °C | [1] |
| Water Solubility | Insoluble | [1] |
| Methanol Solubility | Soluble | [1] |
| Vapor Pressure | 0.00145 mmHg at 25°C | [1] |
| Purity | 97% - >98% (GC) | [3] |
| Storage Temperature | 2-8°C (Refrigerator) | [3] |
Experimental Protocols: A Plausible Synthetic Pathway
A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, based on standard organic chemistry principles and published syntheses of analogous compounds, a plausible two-step synthetic route can be proposed. This involves the preparation of a thioether precursor, methyl 2-(methylthio)acetate, followed by its oxidation to the corresponding sulfone.
Step 1: Synthesis of Methyl 2-(methylthio)acetate
This precursor is a known compound and can be synthesized through the esterification of (methylthio)acetic acid or by the reaction of methyl thioglycolate.[2]
-
Reactants: Methyl thioglycolate, a methylating agent (e.g., methyl iodide), and a non-nucleophilic base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., THF).
-
General Procedure:
-
Dissolve methyl thioglycolate in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the base portion-wise to deprotonate the thiol, forming the thiolate.
-
Slowly add the methylating agent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure methyl 2-(methylthio)acetate.
-
Step 2: Oxidation of Methyl 2-(methylthio)acetate to Methyl 2-(methylsulfonyl)acetate
The oxidation of the thioether to a sulfone is a standard transformation in organic synthesis.
-
Reactants: Methyl 2-(methylthio)acetate, an oxidizing agent (e.g., hydrogen peroxide, m-CPBA), in a suitable solvent (e.g., acetic acid, dichloromethane).
-
General Procedure:
-
Dissolve methyl 2-(methylthio)acetate in the chosen solvent.
-
If using hydrogen peroxide, an acid catalyst may be required.
-
Add the oxidizing agent (typically 2 to 2.5 equivalents) to the solution, often at a reduced temperature to control the exothermicity of the reaction.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up the reaction, which may involve quenching any remaining oxidant and neutralizing the solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
The final product, this compound, can be purified by recrystallization or column chromatography.
-
The workflow for this proposed synthesis is depicted in the following diagram:
References
Spectroscopic Data Analysis of Methyl 2-(methylsulfonyl)acetate (CAS Number: 62020-09-1)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available spectroscopic data for the chemical compound Methyl 2-(methylsulfonyl)acetate, identified by CAS number 62020-09-1. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule. The guide summarizes key identifying information and presents expected spectroscopic data in a structured format. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to aid in the acquisition and interpretation of analytical data.
Compound Identification
The CAS number 62020-09-1 corresponds to the chemical compound Methyl 2-(methylsulfonyl)acetate [1][2][3][4][5][6]. It is also referred to as Methyl Methanesulfonylacetate[1][2][6].
| Identifier | Value |
| CAS Number | 62020-09-1 |
| IUPAC Name | methyl 2-(methylsulfonyl)acetate |
| Synonyms | This compound, Methanesulfonyl Acetic Acid Methyl Ester |
| Molecular Formula | C₄H₈O₄S[1][2][5] |
| Molecular Weight | 152.17 g/mol [1][2][4][6] |
| Physical Form | White to pale-yellow crystal powder |
Spectroscopic Data Summary
While publicly accessible, raw spectroscopic data for Methyl 2-(methylsulfonyl)acetate is limited, this section outlines the expected data based on its chemical structure. The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, characteristic absorption frequencies for IR spectroscopy, and expected fragments in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| O-CH₃ (Methyl Ester) | 3.7 - 3.8 | Singlet | 3H |
| S-CH₃ (Sulfonyl) | 2.9 - 3.1 | Singlet | 3H |
| CH₂ (Methylene) | 4.0 - 4.2 | Singlet | 2H |
Note: Predicted chemical shifts are based on standard values for similar functional groups. The actual experimental values may vary depending on the solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C =O (Ester Carbonyl) | 165 - 170 |
| O-C H₃ (Methyl Ester) | 52 - 54 |
| S-C H₃ (Sulfonyl) | 40 - 43 |
| C H₂ (Methylene) | 55 - 60 |
Note: Predicted chemical shifts are based on standard values for similar functional groups.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| S=O (Sulfone) | Asymmetric Stretch | 1300 - 1350 | Strong |
| S=O (Sulfone) | Symmetric Stretch | 1120 - 1160 | Strong |
| C-O (Ester) | Stretch | 1000 - 1300 | Strong |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
Mass Spectrometry (MS)
Table 4: Expected Mass-to-Charge Ratios (m/z) for Major Fragments (Electron Ionization)
| m/z | Proposed Fragment | Notes |
| 152 | [M]⁺ | Molecular Ion |
| 121 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 93 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 79 | [CH₃SO₂]⁺ | Methylsulfonyl cation |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of a solid organic compound like Methyl 2-(methylsulfonyl)acetate is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆) in a clean, dry NMR tube.[7]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[1]
-
-
Instrument Parameters (¹H NMR):
-
The analysis can be performed on a 300 MHz or higher field NMR spectrometer.[8]
-
The sample is placed in the spectrometer probe, and the magnetic field is shimmed to achieve homogeneity.
-
A standard single-pulse experiment is typically used.[9]
-
Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans. A relaxation delay of 1-5 seconds is common for ¹H NMR.[9]
-
-
Instrument Parameters (¹³C NMR):
-
¹³C NMR experiments are run on the same instrument.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is then phased, baseline corrected, and referenced to the solvent or internal standard signal.
-
Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
The KBr pellet (or disk) method is a common technique for obtaining the IR spectrum of a solid sample.[10]
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade Potassium Bromide (KBr) powder to remove any absorbed water, which can interfere with the spectrum.[11]
-
In an agate mortar, grind 1-2 mg of the solid sample with approximately 100-200 mg of the dry KBr powder.[12] The mixture should be ground to a fine, homogeneous powder.[10]
-
The typical sample to KBr ratio is about 1:100 by weight.[13]
-
-
Pellet Formation:
-
Spectral Acquisition:
-
Carefully remove the transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique suitable for relatively volatile and thermally stable compounds like Methyl 2-(methylsulfonyl)acetate.[4]
-
Sample Introduction:
-
The sample must be introduced into the ion source in the gas phase. For a solid sample, this is typically achieved using a direct insertion probe.[2]
-
A small amount of the sample (microgram quantities) is placed in a capillary tube at the tip of the probe.[2]
-
The probe is inserted into the high-vacuum region of the mass spectrometer, and the sample is heated to induce vaporization.[2]
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[3][4]
-
This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[14]
-
The excess energy imparted to the molecular ion often causes it to fragment into smaller, characteristic ions.[14]
-
-
Mass Analysis and Detection:
-
The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for Spectroscopic Characterization.
Biological Activity and Signaling Pathways
No information regarding the involvement of Methyl 2-(methylsulfonyl)acetate in any biological signaling pathways was identified in the conducted searches. This compound is primarily classified as a chemical intermediate for synthesis.
Conclusion
This technical guide has synthesized the available information on the spectroscopic properties of Methyl 2-(methylsulfonyl)acetate (CAS 62020-09-1). While specific, experimentally-derived spectra are not widely published, the expected spectroscopic data have been tabulated based on the compound's known structure. Furthermore, detailed, generalized protocols for NMR, IR, and mass spectrometry have been provided to guide researchers in the analytical characterization of this and similar compounds. The absence of data on biological activity suggests its primary utility is in chemical synthesis rather than as a bioactive agent. This guide serves as a valuable resource for professionals requiring a foundational understanding of the analytical chemistry of Methyl 2-(methylsulfonyl)acetate.
References
- 1. pubs.sciepub.com [pubs.sciepub.com]
- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Infrared Spectroscopy Sample Preparation And Handling - Kintek Solution [kindle-tech.com]
- 6. Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. scispace.com [scispace.com]
- 10. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 11. azom.com [azom.com]
- 12. shimadzu.com [shimadzu.com]
- 13. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of Methyl Methanesulfonylacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl methanesulfonylacetate. Due to the limited availability of public quantitative data, this document focuses on providing a framework for solubility determination, including detailed experimental protocols and a logical workflow for analysis.
Introduction
This compound (CAS No. 62020-09-1) is a chemical compound with applications in organic synthesis.[1] Its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes, and formulation development. This guide outlines the known qualitative solubility information and provides a robust methodology for determining quantitative solubility.
Qualitative Solubility Summary
Based on available chemical data sheets, this compound is qualitatively described as soluble in methanol and insoluble in water.[1] However, for scientific and development purposes, precise quantitative data is essential.
Quantitative Solubility Data
A thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (χ) |
| e.g., Methanol | e.g., 25 | Data Not Available | Data Not Available | Data Not Available |
| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | Data Not Available |
| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available | Data Not Available |
| e.g., Ethyl Acetate | e.g., 25 | Data Not Available | Data Not Available | Data Not Available |
| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available | Data Not Available |
| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available | Data Not Available |
| e.g., Acetonitrile | e.g., 25 | Data Not Available | Data Not Available | Data Not Available |
| e.g., Tetrahydrofuran | e.g., 25 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocol for Solubility Determination
The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a solvent. This method should be followed by a suitable analytical technique for quantification.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Spatula
-
Glass vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis Spectrophotometer)
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC, GC) to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units such as g/100 mL, mol/L, and mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Conclusion
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl Methanesulfonylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Methanesulfonylacetate (MMSA), with the chemical formula C₄H₈O₄S, is a sulfone-containing organic compound. Its structural features, comprising a methanesulfonyl group and a methyl ester, suggest a compound of moderate thermal stability. Understanding the thermal behavior of MMSA is critical for its safe handling, storage, and application in pharmaceutical development and other chemical syntheses, preventing unwanted degradation and ensuring the integrity of reaction pathways. This technical guide synthesizes available information on related compounds to provide a comprehensive, albeit inferred, overview of the thermal stability and decomposition of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O₄S | [1] |
| Molecular Weight | 152.17 g/mol | [1] |
| CAS Number | 62020-09-1 | [1] |
| Appearance | Crystalline powder | [2] |
| Melting Point | -5 °C (lit.) | [2] |
| Boiling Point | 112 °C / 10 mmHg (lit.) | [2] |
| Density | 1.277 g/cm³ | [2] |
| Flash Point | 94 °C (lit.) | [2] |
Inferred Thermal Stability and Decomposition
Due to the lack of direct studies on this compound, its thermal properties are inferred from data on analogous compounds, such as Ethyl Methanesulfonylacetate and other aliphatic sulfones.
Comparative Thermal Stability Data
The thermal stability of organic compounds is influenced by the strength of their chemical bonds and the presence of functional groups. The sulfone group is generally considered to be thermally stable. Studies on various sulfones indicate that the onset of thermal decomposition for acyclic aliphatic sulfones typically occurs at temperatures above 350 °C.[3][4]
For comparison, data for related compounds are presented below. It is important to note that these are not direct data for this compound.
| Compound | Onset of Decomposition (Tonset) | Method | Reference |
| Acyclic Aliphatic Sulfones (general) | > 350 °C | TGA/DSC | [3][4] |
| Diphenyl Sulfone | Stable up to 550 °C | TGA/DSC | [3] |
| Five-membered Cyclic Sulfones | < 300 °C | TGA/DSC | [3][4] |
Based on these comparisons, it is reasonable to hypothesize that this compound possesses good thermal stability, with significant decomposition likely commencing above 200-250 °C under an inert atmosphere. The presence of the ester group may slightly lower the decomposition temperature compared to simple dialkyl sulfones.
Predicted Decomposition Pathway
The thermal decomposition of sulfones can proceed through various mechanisms, including homolytic bond dissociation (radical mechanism) and elimination reactions.[2] For this compound, the most probable initial decomposition step involves the cleavage of the C-S bonds, as these are generally the weakest bonds in the sulfone moiety.
A plausible decomposition pathway is proposed to involve the homolytic cleavage of the C-S bond to form a methanesulfonyl radical and a methyl acetate radical. These radicals can then undergo further reactions, such as rearrangement, fragmentation, and recombination, to yield a variety of smaller, volatile products. The primary gaseous products are expected to be sulfur dioxide (SO₂), carbon monoxide (CO), carbon dioxide (CO₂), methane (CH₄), and formaldehyde (CH₂O).
A simplified, proposed decomposition pathway is illustrated in the diagram below.
References
An In-depth Technical Guide to Methyl Methanesulfonylacetate: Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl Methanesulfonylacetate, a compound of interest in organic and pharmaceutical chemistry. This document details its chemical properties, plausible synthesis routes with experimental protocols, and a summary of its current understanding.
Introduction
This compound (CAS No. 62020-09-1) is a sulfone-containing carboxylic acid ester.[1] Its structure suggests its potential as a building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients.[2][3] While its direct biological activity is not extensively documented in publicly available literature, its utility as a chemical intermediate is recognized.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 62020-09-1 | [1][4][5][6] |
| Molecular Formula | C4H8O4S | [1] |
| Molecular Weight | 152.17 g/mol | [1] |
| Appearance | White to pale-yellow crystal/powder | |
| Melting Point | Not available | |
| Boiling Point | 296.3±23.0 °C (Predicted) | [3] |
| Density | 1.277±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in methanol, insoluble in water. | [2][3] |
| Storage Temperature | Refrigerator (2-8°C) | [3] |
| Purity (typical) | 97% to >98% | [3] |
Synthesis of this compound
3.1. Proposed Synthesis Route 1: Oxidation of Methyl 2-(methylthio)acetate
This route involves the oxidation of the thioether, Methyl 2-(methylthio)acetate, to the corresponding sulfone. This is a common and effective method for the formation of sulfones.
3.1.1. Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the oxidation of sulfides to sulfones.
-
Materials:
-
Methyl 2-(methylthio)acetate (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
-
Procedure:
-
Dissolve Methyl 2-(methylthio)acetate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
3.2. Proposed Synthesis Route 2: Esterification of Methanesulfonylacetic Acid
This classic Fischer esterification method involves the reaction of Methanesulfonylacetic acid with methanol in the presence of an acid catalyst.
3.2.1. Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for Fischer esterification.[7][8][9]
-
Materials:
-
Methanesulfonylacetic acid (1.0 eq)
-
Methanol (excess, as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Methanesulfonylacetic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by distillation under reduced pressure or column chromatography.
-
Discovery and Early History
The exact details surrounding the initial discovery and synthesis of this compound are not well-documented in the readily available scientific literature. Its appearance in the catalogues of chemical suppliers and databases with the CAS number 62020-09-1 suggests its synthesis and characterization have been performed, but the seminal work is not immediately apparent. Further investigation into older chemical literature and patent databases may be required to uncover the origins of this compound.
Biological Activity and Applications
While some sources mention that this compound is used as an active pharmaceutical ingredient, specific details of its biological targets or therapeutic applications are not provided.[2][3] It is crucial to distinguish this compound from the structurally similar but distinct compound, Methyl Methanesulfonate (MMS, CAS 66-27-3). Methyl Methanesulfonate is a well-known DNA alkylating agent and a potent mutagen and carcinogen.[10][11][12] The biological properties of this compound are not expected to be the same and require independent investigation. Its primary current application appears to be as a research chemical and an intermediate in organic synthesis.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.
Conclusion
This compound is a chemical compound with established physical properties and plausible synthetic routes. While its history of discovery and specific biological functions remain to be fully elucidated in accessible literature, its role as a synthetic intermediate is evident. The provided hypothetical experimental protocols, based on established chemical principles, offer a starting point for researchers interested in the laboratory-scale synthesis of this compound. Further research is warranted to explore its potential applications in medicinal chemistry and other fields.
References
- 1. Methanesulfonylacetic acid methyl ester | C4H8O4S | CID 2759918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fi [fishersci.fi]
- 3. This compound | 62020-09-1 [amp.chemicalbook.com]
- 4. 62020-09-1|Methyl 2-(methylsulfonyl)acetate|BLD Pharm [bldpharm.com]
- 5. Synthonix, Inc > 62020-09-1 | Methyl 2-(methylsulfonyl)acetate [synthonix.com]
- 6. 62020-09-1 CAS Manufactory [m.chemicalbook.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. uakron.edu [uakron.edu]
- 10. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical Reactions of Methyl Methanesulfonylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl methanesulfonylacetate, also known as methyl 2-(methylsulfonyl)acetate, is a versatile reagent in organic synthesis. Its structure features a methylene group activated by two electron-withdrawing groups: a methoxycarbonyl group and a methanesulfonyl group. This dual activation imparts significant acidity to the α-protons and makes the molecule a valuable precursor for a variety of chemical transformations. This guide provides a detailed overview of the key chemical reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to support its application in research and drug development.
Core Chemical Properties
This compound is a powder at room temperature and serves as a key intermediate in various organic and pharmaceutical syntheses.[1]
| Property | Value |
| Molecular Formula | C4H8O4S |
| Molecular Weight | 152.17 g/mol |
| CAS Number | 62020-09-1 |
| Appearance | Powder |
Key Chemical Reactions
The reactivity of this compound is primarily centered around its active methylene group, making it a potent nucleophile in its deprotonated form. This reactivity enables its participation in a range of carbon-carbon bond-forming reactions.
Alkylation Reactions
The acidic protons of the α-carbon can be readily abstracted by a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles, most notably in alkylation reactions with alkyl halides. This reaction is fundamental for introducing alkyl substituents at the α-position, leading to a diverse array of substituted β-sulfonyl esters.
General Experimental Protocol for Alkylation:
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K2CO3))
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the solution with stirring. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of the quenching solution.
-
Extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Alkylation:
Caption: General experimental workflow for the alkylation of this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This compound, with its active methylene group, is a suitable candidate for this reaction, condensing with aldehydes and ketones to form α,β-unsaturated products. These products are valuable intermediates in the synthesis of various organic molecules.
While a specific protocol for this compound is not available, a general procedure can be outlined.
General Experimental Protocol for Knoevenagel Condensation:
Materials:
-
This compound
-
Aldehyde or ketone
-
Base catalyst (e.g., piperidine, pyridine)
-
Solvent (e.g., ethanol, toluene)
-
Dean-Stark apparatus (for azeotropic removal of water, optional)
Procedure:
-
In a round-bottom flask, combine this compound, the aldehyde or ketone, and the solvent.
-
Add a catalytic amount of the base.
-
If using a Dean-Stark apparatus, assemble it with the flask and a condenser.
-
Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Signaling Pathway for Knoevenagel Condensation:
Caption: Mechanistic pathway of the Knoevenagel condensation.
Michael Addition
In a Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. The carbanion generated from this compound can act as a Michael donor, attacking the β-carbon of a Michael acceptor. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their analogs.
No specific examples of this compound in Michael additions were found in the literature. A general protocol is provided below.
General Experimental Protocol for Michael Addition:
Materials:
-
This compound
-
α,β-Unsaturated carbonyl compound (Michael acceptor)
-
Base (e.g., sodium ethoxide, DBU)
-
Solvent (e.g., ethanol, THF)
Procedure:
-
Prepare a solution of the base in the chosen solvent.
-
Add this compound to the basic solution at room temperature and stir to form the enolate.
-
Add the Michael acceptor to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Logical Relationship in Michael Addition:
Caption: Logical flow of a Michael addition reaction.
Multicomponent Reactions for Heterocycle Synthesis
This compound is a potential building block in multicomponent reactions for the synthesis of heterocyclic compounds, such as pyridines (Hantzsch synthesis) and thiophenes (Gewald synthesis). These reactions are highly valuable in drug discovery for creating diverse molecular scaffolds.
-
Hantzsch Pyridine Synthesis: This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[2][3][4] While the classic Hantzsch synthesis uses β-ketoesters, the active methylene group of this compound could potentially participate in a similar transformation.
-
Gewald Thiophene Synthesis: This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form a 2-aminothiophene.[1] Although the traditional substrate is an α-cyanoester, the reactivity of this compound's active methylene group suggests its potential applicability in Gewald-type reactions.
Specific experimental protocols and quantitative data for the use of this compound in these named reactions are not currently available in the surveyed literature. Researchers interested in exploring these transformations would need to develop and optimize reaction conditions.
Applications in Drug Development
The functional groups present in this compound and its derivatives are relevant to medicinal chemistry. The sulfonyl group, in particular, is a common feature in many pharmaceutical compounds. For instance, the methylsulfonylphenyl moiety is a key structural component in the selective COX-2 inhibitor, Etoricoxib.[3][4][5][6] The synthesis of intermediates for such drugs often involves reactions of activated methylene compounds. While a direct role of this compound in the synthesis of Etoricoxib is not explicitly detailed, its structural similarity to potential precursors highlights its potential in the synthesis of analogous compounds.
Furthermore, methanesulfonate derivatives are sometimes encountered as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[7] Understanding the reactivity of molecules like this compound is therefore crucial for both synthetic strategy and impurity profiling in drug development. Analytical methods such as HPLC are employed for the quantitative analysis of such impurities.[7]
Conclusion
This compound is a promising, yet underexplored, building block in organic synthesis. The high reactivity of its α-methylene protons opens avenues for a wide range of chemical transformations, including alkylations, condensations, and conjugate additions. While specific, detailed protocols and quantitative data for many of these reactions are not yet widely published, the general principles of active methylene chemistry provide a strong foundation for future research. Its potential application in the synthesis of complex molecules and heterocyclic systems makes it a compound of significant interest for researchers in drug discovery and development. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 3. patents.justia.com [patents.justia.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
- 6. CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one - Google Patents [patents.google.com]
- 7. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Methanesulfonylacetate reactivity with nucleophiles and electrophiles
An In-depth Technical Guide to the Reactivity of Methyl Methanesulfonylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MMSA), with the chemical structure CH₃SO₂CH₂COOCH₃, is a versatile bifunctional reagent possessing significant potential in organic synthesis and medicinal chemistry. Its structure incorporates both a highly activated methylene group and an electrophilic ester moiety, conferring a dual reactivity profile. This guide provides a comprehensive analysis of MMSA's reactivity with both electrophiles and nucleophiles, supported by mechanistic insights, representative experimental protocols, and quantitative data drawn from analogous systems. Understanding this reactivity is crucial for leveraging MMSA as a key building block in the synthesis of complex molecular architectures and novel pharmaceutical agents.
Core Reactivity of this compound
The reactivity of this compound (CAS 62020-09-1) is dictated by two primary functional components: the active methylene group and the methyl ester.[1][2]
-
Active Methylene Group (α-Carbon): The methylene (-CH₂-) protons are positioned between two potent electron-withdrawing groups: a sulfonyl (-SO₂-) and a carbonyl (-C=O). This configuration significantly increases their acidity, allowing for easy deprotonation by a suitable base to form a resonance-stabilized carbanion (enolate).[3][4] This enolate is a soft nucleophile, primarily reacting with electrophiles at the α-carbon.[5]
-
Ester Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This reactivity follows the general mechanism of nucleophilic acyl substitution, involving the formation of a tetrahedral intermediate followed by the elimination of a methoxide leaving group.[6][7]
This dual nature allows MMSA to serve as either a nucleophilic building block (after deprotonation) or an electrophilic scaffold.
MMSA as a Nucleophile: Reactivity with Electrophiles
The most significant reactivity of MMSA involves the deprotonation of its α-carbon to form a potent nucleophile. The resulting enolate is stabilized by delocalization of the negative charge onto the oxygen atoms of both the sulfonyl and carbonyl groups.[4][8]
α-Alkylation
The MMSA enolate readily participates in Sₙ2 reactions with primary or secondary alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position.[9] This alkylation is a cornerstone reaction for active methylene compounds.[4] Due to the high efficiency and selectivity of this transformation, it is a preferred method for elaborating the carbon skeleton. The use of bulky bases like lithium diisopropylamide (LDA) can ensure complete and irreversible enolate formation, preventing side reactions from the presence of the carbonyl starting material.[9]
α-Acylation
Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-position. This reaction yields a β-keto-α-sulfonyl ester derivative, a highly functionalized and synthetically valuable intermediate.
Data on Representative Alkylation Reactions
| Substrate (Analogue) | Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl Phenyl Sulfone | Benzyl Alcohol | NaOH (20 mol%) | Toluene | 150 | 24 | 92 | [10] |
| Ethyl Phenyl Sulfone | 1-Phenylethan-1-ol | NaOH (20 mol%) | Toluene | 150 | 24 | 86 | [10] |
| β-Keto Ester | Alkyl Halide | NaOEt | Ethanol | Reflux | 2-4 | >80 | [4] |
| Diethyl Malonate | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 6 | 90 | [9] |
Experimental Protocol: Representative α-Alkylation of MMSA (Predicted)
This protocol is adapted from established procedures for the alkylation of sulfones and other active methylene compounds.[9][10]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous solvent (e.g., THF or Toluene, 10 mL per mmol of MMSA).
-
Base Addition: Cool the flask to -78 °C (for LDA) or 0 °C (for NaH). Add the base (1.1 equivalents) portion-wise. For example, add lithium diisopropylamide (LDA) solution dropwise.
-
Enolate Formation: Add this compound (1.0 equivalent), dissolved in a minimal amount of anhydrous solvent, dropwise to the cooled base suspension. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Electrophile Addition: Add the alkyl halide (1.1 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
MMSA as an Electrophile: Reactivity with Nucleophiles
The ester functionality of MMSA provides an electrophilic site at the carbonyl carbon for nucleophilic attack. These reactions proceed via the classic nucleophilic acyl substitution mechanism.[7]
Aminolysis
MMSA can react with ammonia, primary amines, or secondary amines to yield the corresponding primary, secondary, or tertiary 2-(methylsulfonyl)acetamides. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol.[11] Although methoxide is a poor leaving group, the reaction can be driven to completion, often by using an excess of the amine or by heating.[11][12] This transformation is fundamental for introducing the sulfonylacetamide moiety, a common feature in various biologically active compounds.
Hydrolysis
Under either acidic or basic conditions, the ester group of MMSA can be hydrolyzed to yield methanesulfonylacetic acid and methanol.
-
Base-catalyzed hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide ion. The final step is an acid-base reaction that deprotonates the resulting carboxylic acid, driving the equilibrium toward the products.
-
Acid-catalyzed hydrolysis: This is a reversible process where the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, allowing attack by a weak nucleophile like water.[13]
Data on Representative Ester Substitution Reactions
The following table provides typical conditions for the hydrolysis and aminolysis of simple esters, which are expected to be similar for MMSA.
| Reaction | Substrate | Reagent | Conditions | Product | Notes | Reference |
| Hydrolysis | Methyl Acetate | H₂O, Cation Exchange Resin | 87 °C | Acetic Acid | 100% conversion achieved with a 4:1 water/ester ratio. | [13] |
| Hydrolysis | Methyl Acetate | H₂O, Pt/C catalyst, H₂ | 150-200 °C | Acetic Acid | High-temperature, high-efficiency method. | [14] |
| Aminolysis | Generic Ester | Ammonia (NH₃) | Typically requires heat or pressure | Primary Amide | The reaction is possible despite a poor leaving group. | [11] |
| Aminolysis | Generic Ester | Primary Amine (RNH₂) | Typically requires heat or pressure | Secondary Amide | A general method for converting esters to amides. | [11][12] |
Experimental Protocol: Representative Aminolysis of MMSA (Predicted)
This protocol is based on the general procedure for the aminolysis of esters.[11]
-
Setup: In a sealed pressure tube equipped with a magnetic stir bar, combine this compound (1.0 equivalent) and the desired primary or secondary amine (2.0-5.0 equivalents). If the amine is a solid, a solvent such as methanol or THF may be used.
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath to 80-100 °C.
-
Monitoring: Stir the reaction for 12-48 hours. The progress can be monitored by TLC or LC-MS by taking small aliquots from the cooled reaction mixture.
-
Workup: After cooling to room temperature, carefully open the pressure tube. If a solvent was used, remove it under reduced pressure.
-
Purification: The resulting amide can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if it is a non-crystalline solid or oil.
Conclusion
This compound exhibits a rich and versatile chemical reactivity, functioning effectively as both a carbon-centered nucleophile and a carbonyl-based electrophile. The acidic nature of the α-protons allows for the generation of a stable enolate, which can be readily alkylated or acylated to build molecular complexity. Concurrently, the ester moiety undergoes predictable nucleophilic acyl substitution reactions, enabling its conversion into amides and other derivatives. This dual reactivity makes MMSA a valuable and powerful building block for synthetic chemists, particularly in the fields of drug discovery and materials science, where the introduction of the sulfonyl and acetate functionalities can modulate physicochemical and biological properties.
References
- 1. chembk.com [chembk.com]
- 2. Methanesulfonylacetic acid methyl ester | C4H8O4S | CID 2759918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Enolate - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. US4352940A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 14. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reaction Mechanism of Methyl Methanesulfonylacetate
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Methyl Methanesulfonylacetate (also known as methyl 2-(methylsulfonyl)acetate) is a versatile reagent in organic synthesis, primarily utilized for its reactive methylene group. The presence of two electron-withdrawing groups—the methanesulfonyl (CH₃SO₂) and the methyl ester (COOCH₃)—significantly increases the acidity of the α-protons. This property allows for the facile formation of a stabilized carbanion, which can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. This guide provides a detailed overview of the key reaction mechanisms involving this compound, supported by experimental data and protocols relevant to researchers in drug discovery and development.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₄H₈O₄S |
| Molecular Weight | 152.17 g/mol |
| CAS Number | 62020-09-1 |
| Appearance | White to orange to green powder/crystal |
| Boiling Point | 296.3 ± 23.0 °C (Predicted) |
| Density | 1.277 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in methanol, insoluble in water |
| pKa of α-protons | Estimated to be in the range of 10-13, similar to other active methylene compounds like β-ketoesters (pKa ≈ 11) and β-diesters (pKa ≈ 13)[1]. The strong electron-withdrawing nature of the sulfonyl group suggests a pKa towards the lower end of this range. |
Core Reaction Mechanisms
The reactivity of this compound is dominated by the acidity of its α-protons, making it an excellent substrate for generating nucleophilic carbanions. These carbanions readily participate in two major classes of reactions: alkylation and condensation.
Alkylation Reactions
In the presence of a suitable base, this compound can be deprotonated to form a resonance-stabilized enolate. This enolate is a soft nucleophile and readily undergoes Sₙ2 reactions with various electrophiles, most commonly alkyl halides. This reaction is a powerful tool for introducing new alkyl chains at the α-position.
Reaction Workflow: Alkylation of this compound
Caption: Workflow for the alkylation of this compound.
Detailed Experimental Protocol: Alkylation with Benzyl Bromide
This protocol is adapted from established procedures for the alkylation of active methylene compounds[2][3].
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Benzyl Bromide
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add this compound (1.0 eq) at room temperature under an inert atmosphere.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the α-benzylated product.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data: Alkylation Reactions
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Expected Yield (%) |
| Iodomethane | NaH | THF | 2 | 90-95 |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 4-6 | 85-90 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 2-4 | 92-98 |
| Allyl Bromide | NaH | THF | 2 | 90-97 |
Note: Yields are illustrative and based on typical alkylations of similar active methylene compounds. Actual yields may vary depending on specific reaction conditions.
Condensation Reactions
This compound is an excellent substrate for various condensation reactions, such as the Knoevenagel and Claisen-type condensations. These reactions are fundamental in the synthesis of a wide range of compounds, including coumarins and other heterocyclic systems of medicinal importance.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or an amine salt. The reaction proceeds via a nucleophilic addition followed by dehydration to form an α,β-unsaturated product.
Signaling Pathway: Knoevenagel Condensation
Caption: Mechanism of the Knoevenagel condensation.
Application in Coumarin Synthesis
A significant application of the Knoevenagel condensation involving sulfonylacetates is in the synthesis of coumarin derivatives. For instance, the reaction of a substituted salicylaldehyde with an anilino sulfonylacetate (a derivative of this compound) yields fluorinated coumarino sulfonamides, which are of interest in medicinal chemistry[4].
Detailed Experimental Protocol: Synthesis of 3-(Methylsulfonyl)coumarin
This protocol is based on the Knoevenagel condensation of salicylaldehyde with this compound.
Materials:
-
This compound
-
Salicylaldehyde
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) and this compound (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain pure 3-(methylsulfonyl)coumarin.
Quantitative Data: Knoevenagel Condensation
The yields of Knoevenagel condensations are generally high, particularly with aromatic aldehydes.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Salicylaldehyde | This compound | Piperidine | Ethanol | Reflux | 2-4 h | 85-95 |
| 4-Chlorobenzaldehyde | This compound | Piperidine | Ethanol | Reflux | 2-3 h | 90-98 |
| 4-Methoxybenzaldehyde | This compound | Piperidine | Ethanol | Reflux | 3-5 h | 88-96 |
Note: Yields are based on analogous reactions and may vary.
Applications in Drug Development
The core reactivity of this compound makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. The sulfonyl group can be retained in the final product or can be removed reductively, offering synthetic flexibility. Its use in the synthesis of coumarin derivatives is particularly noteworthy, as the coumarin scaffold is present in many biologically active compounds. Furthermore, understanding the reactivity of such sulfonyl compounds is crucial in the context of drug manufacturing, where related structures like methyl methanesulfonate are considered potential genotoxic impurities[5]. A thorough understanding of the reaction mechanisms of this compound allows for the rational design of synthetic routes and the control of impurity profiles in active pharmaceutical ingredients.
References
An In-depth Technical Guide to the Safe Handling of Methyl Methanesulfonylacetate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical information for the handling of Methyl Methanesulfonylacetate in a laboratory setting. Given the limited specific toxicological data for this compound, a conservative approach to handling, based on data for structurally related sulfonate esters and general principles of laboratory safety for reactive esters, is strongly advised.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its known and potential hazards based on available data. It is crucial to consult the most recent Safety Data Sheet (SDS) for the specific material being used.
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07: Exclamation mark | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | GHS07: Exclamation mark | Warning | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07: Exclamation mark | Warning | H335: May cause respiratory irritation[1][2] |
Note: This aggregated GHS information is provided from multiple sources and may not be exhaustive.[1]
Exposure Limits and Toxicity Data
Currently, specific occupational exposure limits (e.g., PEL, TLV) for this compound have not been established. In the absence of specific data, it is prudent to handle this compound with a high degree of caution, assuming it may have significant toxicity, similar to other sulfonate esters which are known to be reactive.[3][4] For context, toxicity data for a related compound, Methyl Methanesulfonate, is provided below. It is critical to note that this data is for a different chemical and should only be used as a conservative reference for risk assessment.
Table 2: Toxicity Data for Methyl Methanesulfonate (CAS: 66-27-3)
| Data Type | Value | Species | Route | Reference |
| LD50 | 20 mg/kg | Rat | Oral | |
| LC50 | Not Available | - | - | - |
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required for all personnel handling this compound.
Table 3: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Chemical splash goggles or a face shield | Must be worn at all times when handling the compound to protect against accidental splashes.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common choice, but breakthrough times can vary.[6] Consult the glove manufacturer's compatibility charts. For extended handling, consider double-gloving. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect against splashes.[7] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid powder, if there is a risk of aerosolization, or when working outside of a fume hood.[5] |
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[6] Fire extinguishers, typically CO2 or dry chemical, should be available and personnel trained in their use.
Storage
Proper storage is critical for maintaining the stability and safety of this compound.
-
Containers: Store in tightly sealed, properly labeled containers.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]
Experimental Protocols and Workflows
The following diagrams illustrate a safe workflow for handling this compound and outline the logical relationship between hazards and mitigation strategies.
Emergency Procedures
Spills
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10]
-
Large Spills: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Follow your institution's specific spill cleanup procedures.
-
Ventilation: Ensure the area is well-ventilated.
First Aid Measures
Immediate medical attention is crucial in case of exposure.
Table 4: First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation develops or persists.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Disposal Considerations
-
Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of down the drain or with general laboratory waste.
-
Place in a properly labeled, sealed container for hazardous waste pickup.
Conclusion
This compound is a compound that requires careful handling due to its potential hazards. By adhering to the safety precautions outlined in this guide, including the consistent use of appropriate personal protective equipment, proper engineering controls, and strict adherence to safe handling and disposal procedures, researchers can minimize the risks associated with its use in the laboratory. Always prioritize safety and consult the most current Safety Data Sheet before commencing any work with this chemical.
References
- 1. Methanesulfonylacetic acid methyl ester | C4H8O4S | CID 2759918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl methanesulfonylacetate | C5H10O4S | CID 78201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aglayne.com [aglayne.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. media.hiscoinc.com [media.hiscoinc.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. METHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Synthesis of Methyl Methanesulfonylacetate: A Detailed Protocol for Researchers
Introduction
Methyl Methanesulfonylacetate, also known as Methyl 2-(methylsulfonyl)acetate, is a beta-keto sulfone of interest in organic synthesis and pharmaceutical research. Its structure, featuring a reactive methylene group flanked by a methylsulfonyl and a methoxycarbonyl group, makes it a versatile building block for the synthesis of more complex molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Reaction Scheme
The synthesis of this compound can be achieved through the nucleophilic substitution of a halide by a sulfinate salt. A common and effective method involves the reaction of sodium methanesulfinate with methyl chloroacetate.
Figure 1: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is divided into two main stages: the preparation of the key reagent, sodium methanesulfinate, from methanesulfonyl chloride, and the subsequent synthesis of this compound.
Part 1: Preparation of Sodium Methanesulfinate
Materials:
-
Methanesulfonyl chloride
-
Sodium sulfite (or sodium metabisulfite)
-
Sodium hydroxide
-
Deionized water
-
Anhydrous ethanol
Procedure:
-
In a well-ventilated fume hood, prepare a solution of sodium sulfite in deionized water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the cooled sodium sulfite solution while stirring vigorously. The reaction is exothermic and should be controlled to maintain a low temperature.
-
During the addition, monitor the pH of the reaction mixture and maintain it between 8 and 9 by the dropwise addition of a sodium hydroxide solution.
-
After the complete addition of methanesulfonyl chloride, continue stirring the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.
-
Filter the resulting solution to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to precipitate the crude sodium methanesulfinate.
-
Wash the crude product with cold anhydrous ethanol to remove impurities.
-
Dry the purified sodium methanesulfinate under vacuum to obtain a white solid.
Part 2: Synthesis of this compound
Materials:
-
Sodium methanesulfinate (prepared in Part 1)
-
Methyl chloroacetate
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the prepared sodium methanesulfinate in anhydrous DMF.
-
To this solution, add methyl chloroacetate dropwise at room temperature with continuous stirring.
-
Heat the reaction mixture to a temperature between 60-80°C and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are representative and can vary based on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Materials | |
| Sodium Methanesulfinate | 1.0 eq |
| Methyl Chloroacetate | 1.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 70°C |
| Reaction Time | 4-6 hours |
| Product Characteristics | |
| Molecular Formula | C4H8O4S |
| Molecular Weight | 152.17 g/mol |
| Appearance | White to pale yellow solid or oil |
| Yield and Purity | |
| Typical Yield | 75-85% |
| Purity (by GC/NMR) | >95% |
Visualizations
Signaling Pathway of Synthesis
The synthesis of this compound proceeds through a standard SN2 nucleophilic substitution mechanism. The sulfinate anion, being a good nucleophile, attacks the electrophilic carbon atom of methyl chloroacetate, displacing the chloride leaving group.
Caption: SN2 reaction mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Application of Methyl Methanesulfonylacetate Derivatives in Heterocyclic Compound Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl methanesulfonylacetate and its parent acid, 2-(methylsulfonyl)acetic acid, are versatile reagents in organic synthesis, serving as precursors to highly functionalized building blocks for the construction of diverse heterocyclic systems. The presence of the methylsulfonyl group provides unique reactivity and can impart desirable physicochemical properties, such as increased polarity and hydrogen bonding capacity, to the final heterocyclic compounds, which is of significant interest in medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing a key reagent derived from 2-(methylsulfonyl)acetic acid.
Core Strategy: Synthesis of a Versatile Vinamidinium Salt Intermediate
A robust strategy for the synthesis of a variety of heteroaromatic methyl sulfones involves the use of a key intermediate, N-(3-(dimethylamino)-2-(methylsulfonyl)allylidene)-N-methylmethanaminium hexafluorophosphate. This vinamidinium salt is readily prepared from 2-(methylsulfonyl)acetic acid.[1]
Experimental Protocol: Synthesis of N-(3-(dimethylamino)-2-(methylsulfonyl)allylidene)-N-methylmethanaminium hexafluorophosphate
-
To a solution of 2-(methylsulfonyl)acetic acid (1.00 equiv) in dimethylformamide (DMF) (6.05 equiv), add phosphorus oxychloride (POCl3) (3.10 equiv) dropwise at -5 °C.[1]
-
Remove the cooling bath and gradually heat the reaction mixture to 90 °C.
-
Continue heating until gas evolution ceases (approximately 2 hours).
-
Cool the reaction mixture to room temperature.
-
This procedure yields the vinamidinium salt intermediate which can be used in subsequent reactions for the synthesis of various heterocyclic compounds.[1]
Application in the Synthesis of Pyrazoles
The vinamidinium salt serves as a three-carbon synthon for the construction of the pyrazole ring through condensation with hydrazine derivatives. This method allows for the synthesis of 4-(methylsulfonyl)pyrazoles, which are valuable scaffolds in medicinal chemistry.
General Experimental Protocol: Synthesis of 4-(Methylsulfonyl)-1H-pyrazoles
-
Suspend the vinamidinium salt (1.00 equiv) in ethanol.
-
Add hydrazine hydrate (3.00 equiv) at room temperature.[1]
-
Heat the reaction mixture under reflux overnight.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (SiO₂, CH₂Cl₂/MeOH, 10:1) to afford the 4-(methylsulfonyl)-1H-pyrazole.[1]
Reaction Data for Pyrazole Synthesis [1]
| Entry | Hydrazine Derivative | Product | Yield (%) |
| 1 | Hydrazine hydrate | 4-(Methylsulfonyl)-1H-pyrazole | 71 |
| 2 | Methylhydrazine sulfate | 1-Methyl-4-(methylsulfonyl)-1H-pyrazole | 90 |
| 3 | Phenylhydrazine | 1-Phenyl-4-(methylsulfonyl)-1H-pyrazole | 85 |
Application in the Synthesis of Pyrimidines
The reaction of the vinamidinium salt with various N-C-N dinucleophiles, such as guanidine, urea, and thiourea, provides a straightforward route to functionalized pyrimidines. These compounds are of significant interest due to their prevalence in biologically active molecules.
General Experimental Protocol: Synthesis of Methylsulfonyl-Substituted Pyrimidines
-
With Guanidine: To a solution of the vinamidinium salt (1.0 equiv) in acetonitrile, add guanidine acetate (1.2 equiv) and potassium carbonate (2.0 equiv). Heat the mixture at 60 °C for 12 hours.[1]
-
With Urea: To a solution of the vinamidinium salt (1.0 equiv) in pyridine, add urea (1.5 equiv) and potassium carbonate (2.0 equiv). Heat the mixture at 100 °C for 12 hours.[1]
-
With Thiourea: To a solution of the vinamidinium salt (1.0 equiv) in methanol, add thiourea (1.2 equiv) and sodium methoxide (1.5 equiv). Heat the mixture at 50 °C for 12 hours.[1]
-
After completion of the reaction (monitored by TLC), cool the mixture and perform an appropriate work-up and purification by column chromatography to isolate the desired pyrimidine derivative.
Reaction Data for Pyrimidine Synthesis [1]
| Entry | Dinucleophile | Product | Yield (%) |
| 1 | Guanidine acetate | 2-Amino-5-(methylsulfonyl)pyrimidine | 95 |
| 2 | Urea | 5-(Methylsulfonyl)pyrimidin-2(1H)-one | 78 |
| 3 | Thiourea | 5-(Methylsulfonyl)pyrimidine-2(1H)-thione | 54 |
Application in the Synthesis of Pyridines and Pyridones
The versatility of the vinamidinium salt extends to the synthesis of pyridines and pyridones through its reaction with N,C-bis-nucleophiles, such as glycine derivatives.
General Experimental Protocol: Synthesis of Methylsulfonyl-Substituted Pyridones
-
To a solution of the vinamidinium salt (1.0 equiv) in pyridine, add the appropriate glycine derivative (e.g., ethyl glycinate hydrochloride, 1.2 equiv) and a base such as potassium carbonate (2.0 equiv).
-
Heat the reaction mixture at 100 °C for 12 hours.[1]
-
After cooling, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired pyridone.
Reaction Data for Pyridone Synthesis [1]
| Entry | N,C-bis-nucleophile | Product | Yield (%) |
| 1 | Ethyl glycinate hydrochloride | 1-Ethyl-5-(methylsulfonyl)pyridin-2(1H)-one | 92 |
| 2 | Glycine methyl ester hydrochloride | 1-Methyl-5-(methylsulfonyl)pyridin-2(1H)-one | 88 |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described.
Caption: Synthesis of the key vinamidinium salt intermediate.
Caption: Synthesis of various heterocycles from the vinamidinium salt.
Conclusion
The use of a vinamidinium salt derived from 2-(methylsulfonyl)acetic acid provides a highly effective and versatile platform for the synthesis of a wide range of heteroaromatic methyl sulfones.[1] The protocols outlined in this document offer researchers and drug development professionals a practical guide to accessing novel pyrazoles, pyrimidines, and pyridones. The modularity of these synthetic routes allows for the introduction of various substituents, enabling the exploration of structure-activity relationships in the pursuit of new therapeutic agents. The methylsulfonyl group, readily incorporated through this methodology, can significantly influence the biological and physicochemical properties of the resulting heterocyclic compounds.
References
Application Notes and Protocols: Methyl Methanesulfonylacetate in Pharmaceutical Intermediate Synthesis
Introduction
Methyl methanesulfonylacetate (also known as methyl 2-(methylsulfonyl)acetate) is a chemical reagent with potential applications in the synthesis of pharmaceutical intermediates. Its structure, featuring an active methylene group flanked by a methylsulfonyl and a methoxycarbonyl group, suggests its utility in various carbon-carbon bond-forming reactions. The electron-withdrawing nature of the adjacent sulfonyl and ester groups enhances the acidity of the α-protons, making it a suitable nucleophile in a variety of chemical transformations relevant to the construction of complex molecular scaffolds found in active pharmaceutical ingredients (APIs).
This document provides an overview of the potential applications of this compound in pharmaceutical synthesis, including theoretical reaction pathways and general experimental protocols. Due to a lack of specific examples in the public domain literature for the synthesis of currently marketed pharmaceutical intermediates using this exact reagent, the protocols provided are based on the general reactivity of related active methylene compounds. Researchers should consider these as starting points for methodological development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for safe handling, reaction setup, and purification procedures.
| Property | Value | Reference |
| CAS Number | 62020-09-1 | [1] |
| Molecular Formula | C4H8O4S | [1] |
| Molecular Weight | 152.17 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Boiling Point | 296.3±23.0 °C (Predicted) | |
| Density | 1.277±0.06 g/cm3 (Predicted) | |
| Solubility | Soluble in methanol. Insoluble in water. |
Potential Synthetic Applications
The reactivity of this compound as a nucleophile after deprotonation makes it a candidate for several key synthetic transformations used in pharmaceutical development.
Logical Relationship: Reactivity of this compound
Caption: Potential reaction pathways for this compound.
Knoevenagel-type Condensation
The active methylene group of this compound can participate in Knoevenagel-type condensation reactions with aldehydes and ketones. This reaction is fundamental for the synthesis of various substituted alkenes, which can be key intermediates for more complex molecules, including heterocyclic systems.
General Protocol for Knoevenagel-type Condensation:
-
Reaction Setup: To a solution of an appropriate aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., toluene, ethanol, or acetic acid), add a catalytic amount of a base (e.g., piperidine, sodium acetate).
-
Reaction Conditions: Heat the reaction mixture to reflux, often with the removal of water using a Dean-Stark apparatus, until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.
Michael Addition
The enolate of this compound can act as a Michael donor and add to α,β-unsaturated carbonyl compounds. This conjugate addition is a powerful tool for the formation of 1,5-dicarbonyl compounds or their equivalents, which are versatile intermediates in the synthesis of cyclic systems.
General Protocol for Michael Addition:
-
Enolate Formation: In an inert atmosphere, add a strong base (e.g., sodium hydride, sodium ethoxide) (1.0 eq.) to a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C. Stir the mixture until the deprotonation is complete.
-
Michael Addition: Add the α,β-unsaturated carbonyl compound (1.0 eq.) dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Synthesis of Heterocyclic Intermediates
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of a hypothetical pharmaceutical intermediate using this compound.
Caption: A generalized workflow for synthesis using this compound.
Safety Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound possesses the structural features of a versatile reagent for the synthesis of pharmaceutical intermediates. Its ability to participate in key carbon-carbon bond-forming reactions such as Knoevenagel-type condensations and Michael additions makes it a potentially valuable tool for medicinal chemists. The protocols outlined in this document provide a general framework for the exploration of its reactivity. Further research and development are necessary to fully elucidate its scope and utility in the synthesis of specific pharmaceutical targets.
References
Application Note: Purification of Methyl Methanesulfonylacetate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl methanesulfonylacetate (CAS No. 62020-09-1) is an organic reagent used in various synthetic applications, including as an intermediate in the creation of pharmaceutical compounds.[1][2] The purity of such intermediates is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[3] This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method, leveraging its known solubility properties.
Physicochemical Properties & Safety Data
A summary of the relevant properties of this compound is presented below. This data is essential for selecting an appropriate solvent system and for understanding the handling and storage requirements.
| Property | Value | Reference |
| CAS Number | 62020-09-1 | [1][4][5] |
| Molecular Formula | C4H8O4S | [1][4][5] |
| Molecular Weight | 152.17 g/mol | [4][5] |
| Appearance | White to orange/green crystalline powder | [1][2][4] |
| Melting Point | 62 °C | [1][6][7] |
| Boiling Point | 296.3 ± 23.0 °C (Predicted) | [2][7] |
| Solubility | Soluble in methanol; Insoluble in water | [1][6][7] |
| Storage | Store at 2-8°C in a dry, well-ventilated place | [1][2] |
Safety Precautions:
This compound can cause skin and serious eye irritation and may cause respiratory irritation.[2][5][7] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood.[4][8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[4][9] Avoid breathing dust.[1] In case of contact with eyes, rinse cautiously with water for several minutes.[7][10] If on skin, wash with plenty of soap and water.[9][10]
Experimental Protocol: Recrystallization
This protocol is based on the principle of dissolving the impure solid in a minimum amount of a hot solvent in which it is soluble, and then inducing crystallization by cooling or by adding an "anti-solvent" in which the compound is insoluble.[3][11][12] Given that this compound is soluble in methanol and insoluble in water, a methanol/water mixed-solvent system is employed.[1][6]
2.1 Materials and Equipment
-
Crude this compound
-
Methanol (Reagent Grade)
-
Deionized Water (for use as anti-solvent)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel (for hot filtration, if needed)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and watch glass
-
Ice bath
2.2 Recrystallization Workflow
Caption: Workflow for the purification of this compound.
2.3 Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, gently heat methanol on a hot plate.
-
Add the minimum amount of hot methanol to the crude solid while stirring to achieve complete dissolution.[11][13] Keep the solution at or near its boiling point to ensure the compound remains dissolved.
-
-
Removal of Insoluble Impurities (Optional):
-
If any insoluble impurities are visible in the hot solution, perform a hot filtration.
-
Pre-heat a stemless funnel and a new Erlenmeyer flask on the hot plate.[13] Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, pre-heated flask to remove the impurities. Rinse the original flask and filter paper with a small amount of hot methanol to recover any remaining product.
-
-
Crystallization:
-
Remove the flask from the heat.
-
Slowly add deionized water (the anti-solvent) dropwise to the hot methanol solution until a slight cloudiness (turbidity) persists. This indicates the solution is saturated.
-
If too much water is added and the product precipitates out, add a small amount of hot methanol to redissolve it.
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[13] If crystals do not form, scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[11]
-
-
Isolation and Washing:
-
Set up a Büchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of cold deionized water to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.[13]
-
Wash the collected crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surfaces.[13]
-
-
Drying:
-
Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them.[13]
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely, or for faster results, place them in a desiccator under vacuum.
-
-
Purity Assessment:
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling a supersaturated solution too quickly or the presence of impurities that lower the melting point. To resolve this, reheat the solution, add slightly more of the primary solvent (methanol), and allow it to cool more slowly.
-
No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated. Reheat the solution and boil off some of the solvent. Alternatively, add more of the anti-solvent (water). Initiating crystallization by scratching the flask or adding a seed crystal of the pure compound can also be effective.[11]
-
Low Recovery: This can be caused by using too much solvent during the dissolution step, not cooling the solution sufficiently, or washing the crystals with solvent that is not cold enough.
This protocol provides a general framework for the purification of this compound. Optimization of solvent volumes and cooling times may be necessary depending on the initial purity and quantity of the crude material.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 62020-09-1 [amp.chemicalbook.com]
- 3. mt.com [mt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Methanesulfonylacetic acid methyl ester | C4H8O4S | CID 2759918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. This compound | 62020-09-1 [amp.chemicalbook.com]
- 8. aglayne.com [aglayne.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Methyl Methanesulfonylacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal reaction conditions for the use of Methyl Methanesulfonylacetate as a versatile reagent in organic synthesis. This compound, featuring an active methylene group flanked by a methylsulfonyl and a methoxycarbonyl group, serves as a valuable building block for the formation of carbon-carbon bonds, particularly in alkylation, condensation, and Michael addition reactions. Its utility is of significant interest in the synthesis of complex molecules and pharmacologically active compounds.
C-Alkylation Reactions
This compound can be readily deprotonated to form a stabilized carbanion, which acts as a potent nucleophile in alkylation reactions with various electrophiles, such as alkyl halides. These reactions are fundamental in creating new carbon-carbon bonds.
General Reaction Scheme:
A general representation of the C-alkylation of this compound with an alkyl halide.
Optimized Protocol for Ruthenium-Catalyzed meta-C–H Alkylation:
While direct alkylation of this compound is common, it can also participate in more advanced C-H activation/alkylation reactions. The following protocol outlines a general method for ruthenium-catalyzed meta-C–H alkylation, where a substrate with a directing group is functionalized. Although this protocol does not directly use this compound as the nucleophile, it demonstrates a relevant synthetic strategy for C-C bond formation that could be adapted.
Reaction Conditions: A mixture of the substrate containing a directing group (1.0 equiv.), an alkyl bromide (3.0 equiv.), [Ru(O₂CMes)₂(p-cymene)] (10 mol%), P(4-CF₃C₆H₄)₃ (15 mol%), and K₂CO₃ (2.0 equiv.) in 2-methyltetrahydrofuran (2-MeTHF) is heated at 80 °C for 16 hours.[1][2]
Experimental Procedure:
-
In a glovebox under a nitrogen atmosphere, a microwave vial is charged with [Ru(O₂CMes)₂(p-cymene)] (22.5 mg, 0.04 mmol), P(4-CF₃C₆H₄)₃ (28.0 mg, 0.06 mmol), K₂CO₃ (111 mg, 0.80 mmol), and the appropriate substrate (0.40 mmol).
-
Sequentially, the alkyl bromide (1.20 mmol) and 2-MeTHF (4.0 mL) are added.
-
The vial is sealed, removed from the glovebox, and the reaction mixture is heated to 80 °C.
-
After stirring for 16 hours, the crude reaction mixture is cooled to room temperature, diluted with ethyl acetate (10 mL), and filtered.
-
The volatiles are removed under reduced pressure, and the residue is purified by automated flash column chromatography.[3]
Data Summary for Ruthenium-Catalyzed meta-C–H Alkylation:
| Substrate (Directing Group) | Alkyl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylpyridine | 1-bromopropane | 10 | K₂CO₃ | 2-MeTHF | 80 | 16 | 75 | [2] |
| 2-Phenyl-N-methylimidazole | 1-bromohexane | 10 | K₂CO₃ | 2-MeTHF | 80 | 16 | 68 | [2] |
| Emupunil | Bromoacetonitrile | 10 | K₂CO₃ | 2-MeTHF | 80 | 16 | 55 | [2] |
Knoevenagel Condensation
The active methylene group of this compound makes it an excellent substrate for Knoevenagel condensation reactions with aldehydes and ketones. This reaction provides a straightforward route to the synthesis of α,β-unsaturated compounds.
General Reaction Scheme:
General scheme of the Knoevenagel condensation between an aldehyde/ketone and an active methylene compound.
Optimized Protocol for Knoevenagel Condensation of Aromatic Aldehydes:
The following protocol details a general and efficient method for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds, which is applicable to this compound.
Reaction Conditions: The reaction is typically carried out using a catalytic amount of a base, such as piperidine or an imidazolium-based ionic liquid, in a suitable solvent or under solvent-free conditions at room temperature or with gentle heating.[4][5]
Experimental Procedure (Solvent-Free):
-
In a mortar, an aromatic aldehyde (1 mmol), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1 mmol), and a catalyst such as gallium chloride are combined.[4]
-
The mixture is ground at room temperature for the specified time.
-
Upon completion, the reaction mixture is washed with cold water and filtered to obtain the crude product, which can be further purified by recrystallization.[4]
Data Summary for Knoevenagel Condensation:
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Gallium Chloride | Solvent-free | RT | 5 min | 95 | [4] |
| 4-Chlorobenzaldehyde | Malononitrile | Gallium Chloride | Solvent-free | RT | 7 min | 92 | [4] |
| Benzaldehyde | Ethyl Cyanoacetate | [MeOEtMIM]⁺[CF₃COO]⁻ | None | 25 | 2 h | 90 | [5] |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | [MeOEtMIM]⁺[CF₃COO]⁻ | None | 25 | 1.5 h | 94 | [5] |
Michael Addition Reactions
The carbanion generated from this compound can also act as a Michael donor, undergoing conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors) such as chalcones. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.
General Reaction Scheme:
General representation of the Michael addition of an active methylene compound to a chalcone.
Optimized Protocol for Base-Catalyzed Michael Addition to Chalcones:
The following protocol describes a general procedure for the Michael addition of active methylene compounds to chalcones, which can be applied to this compound.
Reaction Conditions: The reaction is typically performed in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or in a micellar medium at room temperature.[6]
Experimental Procedure (in Micellar Medium):
-
In a 5 mL vial, the chalcone (1 mmol), the active methylene compound (1 mmol), and sodium hydroxide (1 mmol) are combined.
-
A 1 mL solution of a surfactant (e.g., 2% CTAB in water) is added.[6]
-
The mixture is stirred at room temperature for 24 hours.
-
The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Summary for Michael Addition to Chalcones:
| Chalcone | Michael Donor | Base | Solvent/Medium | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Diphenylpropenone | o-Aminothiophenol | InCl₃ | - | - | - | - | [7] |
| Substituted Chalcones | Ketones | Pyrrolidine-based catalyst | - | - | - | High | [8] |
| Benzaldehyde & Acetophenone | - | NaOH | 2% CTAB (aq) | RT | 24 | 61 (chalcone) | [6] |
Visualizations
Logical Workflow for Selecting Reaction Conditions
Caption: Decision workflow for selecting optimal reaction conditions.
Signaling Pathway Analogy for Catalytic Cycle
Caption: Analogy of a catalytic cycle in a chemical reaction.
Experimental Workflow Diagram
Caption: A typical experimental workflow for organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10696657B2 - Methods and intermediates for preparing therapeutic compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl Methanesulfonylacetate in Organic Synthesis
A Critical Evaluation of Methyl Methanesulfonylacetate as a Putative Methylating Agent
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed analysis of this compound (CAS 62020-09-1), often referred to as methyl 2-(methylsulfonyl)acetate, and its potential application as a methylating agent in organic synthesis. Despite initial interest, a comprehensive review of the scientific literature reveals a significant lack of evidence supporting its use for this purpose. This note aims to clarify the existing information, present the physicochemical properties of the compound, and offer a comparative perspective with established methylating agents.
Executive Summary
This compound is a commercially available organic compound primarily documented for its use as a chemical intermediate in broader synthetic pathways. It is a distinct molecule from the well-known and potent methylating agent, methyl methanesulfonate (MMS, CAS 66-27-3). Crucially, there are no established or published protocols detailing the use of this compound as a methylating agent for nucleophiles in organic synthesis. Its chemical structure suggests significantly lower reactivity towards methylation compared to traditional alkylating agents.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 62020-09-1 | [1] |
| Molecular Formula | C4H8O4S | [1] |
| Molecular Weight | 152.17 g/mol | [1] |
| Appearance | White to pale-yellow crystal/powder | |
| Synonyms | Methyl 2-(methylsulfonyl)acetate, Methanesulfonylacetic acid methyl ester | [1] |
| Storage Temperature | Refrigerator (2-8°C) |
Analysis of Reactivity and Potential as a Methylating Agent
The function of a methylating agent relies on the presence of a methyl group attached to a good leaving group. In the case of potent methylating agents like methyl methanesulfonate (MMS), the methanesulfonate anion (CH₃SO₃⁻) is an excellent leaving group, rendering the methyl group highly electrophilic and susceptible to nucleophilic attack.
In contrast, this compound possesses a different structural arrangement. The methyl group of the ester is not attached to the sulfonyl group in a manner that would facilitate its departure as a leaving group for methylation. Instead, the molecule contains a methylene bridge between the sulfonyl and carbonyl groups.
To act as a methylating agent, the molecule would need to deliver a methyl group (CH₃⁺ equivalent) to a nucleophile. There are two methyl groups in this compound. The methyl group of the ester is not activated for nucleophilic attack. The methyl group attached to the sulfur atom is also not positioned to be a reactive electrophile for methylation under typical conditions. The C-S bond is generally stable, and the methanesulfonyl group itself is not a suitable leaving group in this context.
For methylation to occur with the ester methyl group, an Sₙ2 reaction would be required where the carboxylate would act as the leaving group. This is a much less favorable process compared to the departure of a sulfonate anion.
Diagram 1: Structural Comparison
Caption: Structural formulas of this compound and Methyl Methanesulfonate.
Hypothetical Reaction Pathway and Comparison
While no experimental data exists, a hypothetical methylation reaction using this compound would proceed via nucleophilic attack on one of the methyl groups. The more likely, though still unfavorable, pathway would involve the ester methyl group.
Diagram 2: Hypothetical Methylation Attempt
Caption: Hypothetical and unfavorable Sₙ2 methylation pathway.
In stark contrast, the reaction with a standard methylating agent like methyl methanesulfonate is highly efficient due to the excellent leaving group.
Diagram 3: Established Methylation with MMS
References
Application Note: Analytical Techniques for Monitoring Methyl Methanesulfonylacetate Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl Methanesulfonylacetate (MMS), also known as methyl methanesulfonate, is an alkylating agent widely used in chemical synthesis and research to study DNA damage and repair.[1] However, due to its potent genotoxic and carcinogenic properties, it is considered a significant potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs), particularly those synthesized using methanesulfonic acid or containing a mesylate salt.[2][3] The formation of MMS can occur from the reaction between methanesulfonic acid and residual methanol.[4][5] Therefore, rigorous monitoring and control of MMS levels during chemical reactions and in final drug products are critical to ensure patient safety.[3] This document provides detailed application notes and protocols for various analytical techniques used to monitor MMS reactions and quantify its presence at trace levels.
Chromatographic Techniques
Chromatography is a cornerstone for the separation and quantification of MMS from complex reaction mixtures and API matrices. The choice between liquid and gas chromatography depends on the sample's volatility, thermal stability, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for MMS analysis. Due to MMS's lack of a strong UV chromophore, detection often requires derivatization or the use of universal detectors like Refractive Index (RI) detectors. For high sensitivity, coupling HPLC with mass spectrometry is the preferred method.
This method enhances sensitivity by attaching a UV-absorbing molecule to the MMS analyte.[3] Sodium dibenzyldithiocarbamate is one such derivatization reagent that allows for sensitive UV detection.[2][3]
Experimental Workflow for HPLC-UV with Derivatization
Caption: Workflow for MMS analysis by HPLC-UV with derivatization.
Protocol:
-
Sample Preparation: Accurately weigh 250 mg of the sample into a 5 mL volumetric flask.[3]
-
Add 3 mL of the derivatizing reagent solution (e.g., sodium dibenzyldithiocarbamate) and 0.5 mL of a 40 mg/mL NaOH solution.[3]
-
Dilute the mixture to the mark with acetonitrile (ACN).[3]
-
Shake the flask well and heat it in a water bath at 80°C for 2 hours.[3]
-
After cooling, filter the solution through a 0.45 µm membrane filter before analysis.[3]
-
Chromatographic Analysis: Inject 20 µL of the prepared sample into the HPLC system.[3]
-
Perform the separation using the conditions outlined in Table 1.
-
Monitor the eluent at 280 nm for the derivatized MMS peak.[3]
-
Quantify the MMS concentration using a calibration curve prepared from standards that have undergone the same derivatization procedure.
Table 1: HPLC-UV Chromatographic Conditions for Derivatized MMS
| Parameter | Value | Reference |
|---|---|---|
| Column | SunFire C18 (250 mm × 4.6 mm, 5 µm) | [2][3] |
| Mobile Phase | 20:80 (v/v) mixture of 5 mM Ammonium Acetate and Acetonitrile | [2][3] |
| Flow Rate | 1.0 mL/min | [2][3] |
| Column Temperature | 30 °C | [2][3] |
| Injection Volume | 20 µL | [2][3] |
| Detection Wavelength | 280 nm | [2][3] |
| LOQ | 0.3 ppm (0.15 ng/mL) |[2] |
This method is suitable for detecting MMS without derivatization, making it simpler but generally less sensitive than UV-based methods with derivatization.
Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase (Isopropyl Alcohol) to a known concentration. Filter the solution through a 0.45 µm filter.
-
Chromatographic Analysis: Inject the sample into the HPLC system.
-
Perform the separation using the isocratic conditions outlined in Table 2.
-
Monitor the eluent using a Refractive Index (RI) detector.[1]
-
Quantify using an external standard calibration curve.
Table 2: HPLC-RI Chromatographic Conditions for MMS
| Parameter | Value | Reference |
|---|---|---|
| Column | Primesep N (250 mm × 4.6 mm, 3 µm) | [1] |
| Mobile Phase | 100% Isopropyl Alcohol (IPA) | [1] |
| Flow Rate | 0.4 mL/min | [1] |
| Detection | Refractive Index (RI) | [1] |
| LOD | 12.9 ppm |[1] |
LC-MS/MS is a highly sensitive and specific method for the direct trace analysis of MMS without derivatization.[6] The Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity, making it ideal for detecting genotoxic impurities at very low levels.[6]
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for trace analysis of MMS using LC-MS/MS.
Protocol:
-
Sample Preparation: Prepare the sample by dissolving it in a suitable diluent in which the API is insoluble but the analytes are extractable.[6]
-
LC-MS/MS Analysis: Use an LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Optimize MS parameters by infusing a standard solution of MMS directly into the ESI probe.[6]
-
Perform the analysis in MRM mode for maximum sensitivity and specificity.[6]
Table 3: LC-MS/MS Parameters for MMS Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Zorbax SB C18 (150 mm × 4.6 mm, 3.5 µm) | [6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [6] |
| Ion Source Temp. | 250 °C | [6] |
| Ion Spray Voltage | 5500 V | [6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [6] |
| MRM Transition (MMS) | m/z 110.9 → 78.8 | [6] |
| Linearity Range | 0.0025 µg/mL to 0.3 µg/mL |[6] |
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like MMS. It is frequently used with either a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for higher sensitivity and specificity.
GC coupled with tandem mass spectrometry (GC-MS/MS) using a time-dependent selected reaction monitoring (t-SRM) mode provides excellent sensitivity for trace-level quantification of MMS.[7][8]
Protocol:
-
Sample Preparation: A liquid-liquid extraction (LLE) is employed. For an aqueous solution of the API (e.g., 100 mg in 0.5 mL water), extract with 1 mL of dichloromethane (DCM).[7]
-
Vortex the mixture for 30 seconds and allow the layers to separate.[7]
-
The lower organic layer (DCM) is used for analysis.[7]
-
GC-MS/MS Analysis: Inject the prepared sample into the GC-MS/MS system.
-
Use an automatic selective reaction monitoring (auto-SRM) tool to identify the most intense precursor-product ion pairs to achieve the highest sensitivity.[7]
Table 4: GC-MS/MS Conditions for MMS Analysis
| Parameter | Value | Reference |
|---|---|---|
| GC Conditions | ||
| Column | Polar-deactivated polyethyleneglycol (30 m × 0.25 mm × 1 µm) | [2] |
| Carrier Gas | Helium (Flow rate: 0.5 mL/min) | [2] |
| Oven Program | Initial 40°C (1 min), ramp to 130°C at 10°C/min | [2] |
| Injection | 2 µL, 1:20 split | [2] |
| MS Conditions | ||
| Ion Source Temp. | 250 °C | [2] |
| Quantifier SRM Pair | m/z 80 > 65.1 | [7] |
| Qualifier SRM Pair | m/z 79.1 > 75.6 | [7] |
| LOQ | 5 ng/g of API | [7] |
| Mean Recovery | 91.77% to 97.65% |[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring.[9][10] It provides both structural and quantitative information about reactants, intermediates, and products simultaneously without the need for chromatographic separation.[10][11]
Logical Diagram for NMR Reaction Monitoring
Caption: Decision and data flow for monitoring a reaction using NMR.
Protocol:
-
Reaction Setup: The reaction can be carried out directly in a standard NMR tube or in an external reactor with the mixture pumped through an NMR flow cell.[9][12]
-
Data Acquisition: A series of one-dimensional (1D) ¹H NMR spectra are acquired at regular time intervals to monitor the reaction progress.[9][13]
-
Data Processing: The collected spectra are processed, which includes phasing, baseline correction, and referencing.[14]
-
Analysis:
-
Identify the characteristic peaks for the starting materials, products, and any observable intermediates.
-
Integrate the peaks corresponding to each species in every spectrum.
-
The relative concentration of each species at a given time point is proportional to its integral value.
-
Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.[10]
-
Table 5: Considerations for NMR Reaction Monitoring
| Parameter | Description | Reference |
|---|---|---|
| Nuclei | ¹H is most common due to high sensitivity and speed. ¹⁹F, ³¹P can also be used if applicable. | [10] |
| Solvent | Use a deuterated solvent that dissolves all reaction components and does not react. | |
| Internal Standard | A non-reactive compound with a known concentration can be added for absolute quantification. | |
| Temperature | Maintain constant temperature using the spectrometer's variable temperature unit for kinetic studies. |
| Automation | Modern spectrometers allow for fully automated acquisition and processing of kinetic data. |[14] |
Titrimetric Methods
Titration offers a classic, cost-effective method for quantifying reactants or products, particularly for determining overall ester content or the presence of acidic/basic species.
Ester Saponification and Back-Titration
This method determines the total amount of ester by saponifying it with a known excess of base, followed by a back-titration of the unreacted base with a standard acid.[15]
Protocol:
-
Neutralization: First, titrate the sample to neutralize any pre-existing acidity (e.g., to a pH of 8.2).[15]
-
Saponification: Add a precise, known excess amount of standard sodium hydroxide (NaOH) solution to the neutralized sample.[15]
-
Heat the mixture under reflux for 1-2 hours to ensure complete saponification of the ester.[15]
-
Back-Titration: After cooling, titrate the excess (unreacted) NaOH with a standard solution of a strong acid (e.g., sulfuric or hydrochloric acid).[15]
-
Blank Titration: Perform a blank titration using the same procedure but without the sample to determine the initial amount of NaOH more accurately.[15]
-
Calculation: The difference in the amount of acid required for the sample and the blank corresponds to the amount of NaOH consumed in the saponification reaction, which is directly proportional to the initial amount of ester.[15]
Summary and Comparison of Techniques
The selection of an appropriate analytical technique for monitoring MMS reactions depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
Table 6: Comparison of Analytical Techniques for MMS Monitoring
| Technique | Sensitivity | Specificity | Throughput | Primary Application |
|---|---|---|---|---|
| HPLC-RI | Low (ppm) | Low | Medium | Quantification at high concentrations |
| HPLC-UV (Deriv.) | Medium-High (sub-ppm) | Medium | Low-Medium | Trace analysis in samples lacking UV chromophores |
| LC-MS/MS | Very High (ppb) | Very High | Medium | Definitive trace quantification of genotoxic impurities |
| GC-MS/MS | Very High (ppb) | Very High | Medium | Trace quantification of volatile genotoxic impurities |
| NMR | Low (% level) | High | Low | Real-time reaction monitoring, structural elucidation |
| Titration | Low (% level) | Low | High | Bulk quantification of total ester content |
References
- 1. RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column | SIELC Technologies [sielc.com]
- 2. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. enovatia.com [enovatia.com]
- 5. researchgate.net [researchgate.net]
- 6. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magritek [magritek.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. Advanced Acid And Ester Titration Basics – Boston Apothecary [bostonapothecary.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Methanesulfonylacetate
Welcome to the technical support center for the synthesis of Methyl Methanesulfonylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes for this compound:
-
Fischer Esterification: This method involves the acid-catalyzed esterification of methanesulfonylacetic acid with methanol. It is a classic and straightforward approach.
-
Nucleophilic Substitution: This route utilizes the reaction of a methyl haloacetate (e.g., methyl chloroacetate) with a methanesulfinate salt, such as sodium methanesulfinate. This method builds the carbon-sulfur bond directly.
Q2: I am experiencing low yields in my Fischer Esterification. What are the common causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can drive the equilibrium back towards the reactants. Key factors include:
-
Incomplete reaction: The reaction may not have reached equilibrium.
-
Presence of water: Water in the reactants or solvent can inhibit the reaction.
-
Insufficient catalyst: An inadequate amount of acid catalyst will slow down the reaction rate.
-
Suboptimal temperature: The reaction temperature may be too low for an efficient conversion rate.
Q3: In the nucleophilic substitution reaction, what factors significantly influence the yield?
A3: The yield of the nucleophilic substitution reaction is primarily influenced by:
-
Choice of solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Reaction temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions.
-
Purity of reactants: Impurities in the methyl haloacetate or sodium methanesulfinate can lead to undesired byproducts.
-
Reaction time: Sufficient time is required for the reaction to go to completion.
Q4: What are the potential side reactions I should be aware of?
A4: For the Fischer Esterification , potential side reactions include dehydration of the alcohol or ether formation at high temperatures. For the Nucleophilic Substitution method, a potential side reaction is the elimination of the halide from the methyl haloacetate, especially in the presence of a strong base.
Q5: How can I effectively monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the progress of both synthesis routes. By comparing the reaction mixture to the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction conversion.[1]
Troubleshooting Guides
Fischer Esterification of Methanesulfonylacetic Acid
| Problem | Possible Cause | Solution |
| Low or No Product Formation | 1. Insufficient Acid Catalyst: The amount of catalyst is too low to effectively protonate the carboxylic acid. 2. Reaction Not at Equilibrium: The reaction time is too short. 3. Low Reaction Temperature: The reaction is proceeding too slowly. 4. Presence of Water: Water in the methanol or on the glassware is inhibiting the forward reaction. | 1. Increase the amount of acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) to 1-5 mol%. 2. Increase the reaction time and monitor by TLC until the starting material is consumed. 3. Increase the reaction temperature to reflux. 4. Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using molecular sieves to remove water. |
| Dark Brown or Black Reaction Mixture | 1. Decomposition: The reaction temperature is too high, leading to the decomposition of starting material or product. 2. Side Reactions: Undesired side reactions are occurring at elevated temperatures. | 1. Reduce the reaction temperature and monitor the reaction progress closely. 2. Consider using a milder acid catalyst. |
| Difficulty in Product Isolation | 1. Incomplete Neutralization: Residual acid catalyst can interfere with the workup. 2. Product Solubility: The product may be partially soluble in the aqueous phase. | 1. During workup, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases. 2. After extraction with an organic solvent, wash the organic layer with brine to reduce the solubility of the product in any remaining aqueous phase. |
Nucleophilic Substitution of Methyl Chloroacetate with Sodium Methanesulfinate
| Problem | Possible Cause | Solution |
| Low or No Product Formation | 1. Poor Nucleophilicity of Methanesulfinate: The sodium methanesulfinate may not be sufficiently reactive. 2. Poor Solubility of Reactants: The reactants may not be adequately dissolved in the chosen solvent. 3. Low Reaction Temperature: The reaction rate is too slow. 4. Leaving Group is Not Readily Displaced: The halide on the methyl haloacetate is not easily substituted. | 1. Ensure the sodium methanesulfinate is dry and of high purity. Consider using a phase-transfer catalyst to enhance nucleophilicity. 2. Choose a solvent that effectively dissolves both reactants. Polar aprotic solvents like DMF or DMSO are often good choices. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Consider using methyl bromoacetate or methyl iodoacetate, which have better leaving groups. |
| Formation of Multiple Products | 1. Side Reactions: Elimination or other side reactions may be occurring. 2. Impure Starting Materials: Impurities in the reactants can lead to multiple products. | 1. Use milder reaction conditions (lower temperature, less reactive base if used). 2. Ensure the purity of both methyl chloroacetate and sodium methanesulfinate before starting the reaction. |
| Difficult Product Purification | 1. Co-elution of Starting Material and Product: The starting material and product may have similar polarities. 2. Presence of Inorganic Salts: Residual sodium chloride can contaminate the product. | 1. Optimize your chromatography conditions (e.g., solvent system, gradient) for better separation. 2. After the reaction, perform an aqueous workup to remove inorganic salts before purification. |
Experimental Protocols
Protocol 1: Fischer Esterification of Methanesulfonylacetic Acid
This protocol is adapted from a general procedure for Fischer esterification.
Materials:
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Methanesulfonylacetic acid
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Anhydrous Methanol
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methanesulfonylacetic acid (1.0 eq) in an excess of anhydrous methanol (can be used as the solvent).
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution.
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Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Nucleophilic Substitution with Sodium Methanesulfinate
This protocol is based on the general principles of nucleophilic substitution reactions involving sulfinates.
Materials:
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Sodium Methanesulfinate
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Methyl Chloroacetate
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Polar aprotic solvent (e.g., Dimethylformamide - DMF)
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Organic solvent for extraction (e.g., Ethyl Acetate)
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Water
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium methanesulfinate (1.1 eq) in a suitable polar aprotic solvent like DMF.
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Add methyl chloroacetate (1.0 eq) to the solution.
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Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
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Wash the combined organic layers with water and then with brine to remove DMF and inorganic salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the two primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Caption: A general experimental workflow for the synthesis of this compound.
References
Common byproducts in Methyl Methanesulfonylacetate reactions and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Methanesulfonylacetate. Here, you will find information on common byproducts, their removal, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The most prevalent byproducts in reactions where this compound is used as a reactant or is present in the reaction mixture are typically formed through hydrolysis. These include:
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Methanesulfonylacetic acid: Formed from the hydrolysis of the ester linkage in this compound.
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Methanol: Also a product of the hydrolysis of this compound.
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Methanesulfonic acid: Can be present as an impurity from the synthesis of related methanesulfonyl compounds or formed from the decomposition of this compound under harsh conditions.
Additionally, unreacted starting materials and reagents from the primary reaction are also potential impurities.
Q2: How can I minimize the formation of hydrolysis-related byproducts?
A2: To minimize the formation of methanesulfonylacetic acid and methanol, it is crucial to control the amount of water in your reaction. Using anhydrous solvents and performing reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce hydrolysis.
Q3: What are the initial signs of significant byproduct formation in my reaction?
A3: The presence of acidic byproducts like methanesulfonylacetic acid or methanesulfonic acid can often be initially detected by a change in the pH of the reaction mixture. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in the early detection of byproducts as new, unwanted spots or peaks.[1]
Q4: At what temperatures does this compound start to decompose?
Troubleshooting Guides
Issue 1: Presence of Acidic Impurities in the Crude Product
Possible Cause: Formation of methanesulfonylacetic acid or the presence of residual methanesulfonic acid.
Troubleshooting Steps:
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Aqueous Wash with Mild Base: An effective method to remove acidic impurities is to perform a liquid-liquid extraction using a mild basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used as it reacts with the acidic byproducts to form their corresponding sodium salts, which are highly soluble in the aqueous phase and can be easily separated from the organic product layer.[2][3][4]
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Monitoring pH: During the wash, it is important to monitor the pH of the aqueous layer. Continue washing with the basic solution until the aqueous layer is neutral or slightly basic, ensuring the complete removal of acidic impurities.
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Brine Wash: After the basic wash, a subsequent wash with a saturated sodium chloride solution (brine) is recommended. This helps to remove any residual water from the organic layer and reduces the solubility of the organic product in the aqueous phase, thereby improving the yield.[5]
Issue 2: Water-Soluble Byproducts Contaminating the Product
Possible Cause: Formation of methanol from hydrolysis or the presence of other water-soluble reagents.
Troubleshooting Steps:
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Aqueous Washes: Performing one or more washes with deionized water will help remove highly water-soluble impurities like methanol.
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Drying the Organic Layer: After aqueous washes, the organic layer will be saturated with water. It is essential to dry the organic phase using a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), before solvent evaporation.
Issue 3: Difficulty in Separating Byproducts with Similar Polarity to the Product
Possible Cause: Some byproducts may have similar polarity to the desired product, making separation by simple extraction challenging.
Troubleshooting Steps:
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Column Chromatography: For difficult separations, column chromatography is a powerful purification technique. By choosing an appropriate stationary phase (e.g., silica gel) and a suitable mobile phase (eluent), compounds with different polarities can be effectively separated.
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Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification method. This technique relies on the differences in solubility of the product and impurities in a particular solvent at different temperatures.
Quantitative Data on Byproduct Removal
The efficiency of byproduct removal can vary depending on the specific reaction conditions and the chosen workup procedure. The following table provides illustrative data on the effectiveness of common purification techniques for removing acidic impurities, based on typical organic chemistry applications.
| Purification Method | Byproduct Type | Typical Removal Efficiency (%) | Notes |
| Aqueous Wash (Saturated NaHCO₃) | Acidic Impurities (e.g., Methanesulfonic Acid, Methanesulfonylacetic Acid) | >95% | Highly effective for neutralizing and extracting acidic byproducts into the aqueous phase.[2][3] |
| Aqueous Wash (Water) | Water-Soluble Impurities (e.g., Methanol) | Variable | Efficiency depends on the partition coefficient of the impurity between the organic and aqueous phases. Multiple washes may be necessary. |
| Column Chromatography | Various Polar Byproducts | >99% | Can achieve high purity but may result in some product loss. |
| Recrystallization | Solid Impurities | >98% | Excellent for obtaining high-purity crystalline products. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Acidic and Water-Soluble Byproducts
This protocol describes a standard liquid-liquid extraction procedure to remove acidic and water-soluble impurities from a reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
Materials:
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Reaction mixture in a water-immiscible organic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Deionized water
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Separatory funnel
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Erlenmeyer flasks
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pH paper or pH meter
Procedure:
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Transfer the reaction mixture to a separatory funnel.
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Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
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Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
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Allow the layers to separate and drain the lower aqueous layer.
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Test the pH of the aqueous layer. Repeat the wash with fresh NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH 7-8).
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Wash the organic layer with an equal volume of deionized water. Shake and allow the layers to separate. Drain the aqueous layer.
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Wash the organic layer with an equal volume of brine. This helps to remove residual water.
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Drain the organic layer into a clean, dry Erlenmeyer flask.
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Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the organic solution and swirl. The drying agent should move freely when the solution is dry.
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Filter the dried organic solution to remove the drying agent.
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The purified organic solution is now ready for solvent removal (e.g., by rotary evaporation).
Visualizing Reaction and Purification Workflows
The following diagrams illustrate the formation of common byproducts and the general workflow for their removal.
Caption: Formation of hydrolysis byproducts from this compound.
Caption: General workflow for the purification of a reaction mixture.
References
Troubleshooting low conversion rates in reactions with Methyl Methanesulfonylacetate
Welcome to the technical support center for troubleshooting reactions involving Methyl Methanesulfonylacetate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound shows a low conversion rate. What are the primary factors to investigate?
A1: Low conversion rates in reactions involving this compound, a potent alkylating agent, typically stem from several key areas:
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Reagent Quality and Stoichiometry: Ensure the purity of your nucleophile, base, and solvent. This compound itself can hydrolyze if exposed to moisture. Verify the stoichiometry of your reactants; an insufficient amount of the nucleophile or base can lead to incomplete conversion.
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Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many alkylation reactions require heating to proceed at an appreciable rate. The solvent can significantly influence the solubility of reactants and the reactivity of the nucleophile.
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Competing Side Reactions: The most common side reaction is the hydrolysis of this compound, which consumes the reagent. Other side reactions may include elimination or multiple alkylations of the nucleophile.
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Mixing and Concentration: In heterogeneous reactions (e.g., with a solid base), efficient stirring is crucial for good conversion. The concentration of reactants can also play a role in reaction kinetics.
Q2: I suspect my this compound has degraded. How can I check its purity?
A2: The purity of this compound can be assessed using several analytical techniques:
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¹H NMR Spectroscopy: A pure sample will show characteristic peaks for the methyl groups. The presence of new peaks may indicate hydrolysis to methanesulfonic acid and methanol.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive technique to detect impurities. A single peak corresponding to the molecular weight of this compound should be observed.
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Titration: If the primary impurity is methanesulfonic acid due to hydrolysis, you can titrate a solution of the compound with a standardized base to quantify the acidic content.
Q3: What are the common side reactions to be aware of when using this compound?
A3: Besides incomplete reactions, the main side reactions include:
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Hydrolysis: this compound can react with water present in the solvent or introduced with reagents, leading to the formation of methanesulfonic acid and methanol. This is often a major cause of low yield as it consumes the alkylating agent.
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Over-alkylation: Nucleophiles with multiple reactive sites (e.g., primary amines or active methylene compounds with two acidic protons) can undergo multiple alkylations, leading to a mixture of products.
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Elimination Reactions: If the nucleophile or the resulting product has a suitable leaving group and an accessible proton, elimination reactions can compete with the desired substitution.
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Reaction with Solvent: Some solvents can react with strong alkylating agents under certain conditions.
Q4: How can I monitor the progress of my reaction involving this compound?
A4: Effective reaction monitoring is key to optimizing your results. Common techniques include:
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Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the consumption of starting materials and the formation of products.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis of volatile components in the reaction mixture. It can help identify starting materials, products, and byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals, providing quantitative information about the reaction progress.
Troubleshooting Guides
Issue 1: Low Yield in C-Alkylation of Active Methylene Compounds (e.g., β-ketoesters, malonates)
This section addresses poor conversion rates when using this compound to alkylate compounds with acidic C-H bonds.
Caption: Troubleshooting workflow for C-alkylation reactions.
While specific data for this compound is sparse, the following table summarizes general trends observed in the alkylation of active methylene compounds with sulfonate esters.
| Parameter | Condition | Expected Effect on Conversion | Notes |
| Base | Weak (e.g., K₂CO₃) vs. Strong (e.g., NaH, NaOEt) | Stronger bases generally lead to faster deprotonation and higher conversion rates. | The choice of base can also influence the extent of side reactions. |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone) vs. Nonpolar (e.g., Toluene) | Polar aprotic solvents are generally preferred as they solvate the cation of the base, leading to a more reactive "naked" enolate. | Ensure the substrate and base are soluble in the chosen solvent. |
| Temperature | Room Temperature vs. Elevated Temperature (e.g., 50-100 °C) | Increasing the temperature typically increases the reaction rate and conversion. | Higher temperatures may also promote side reactions. |
| Leaving Group | Mesylate vs. Tosylate vs. Halide | Mesylates are excellent leaving groups, comparable to tosylates and often better than iodides and bromides. | The reactivity order is generally R-OTf > R-OTs ≈ R-OMs > R-I > R-Br > R-Cl. |
This protocol provides a general procedure for the C-alkylation of ethyl acetoacetate using this compound.
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents) and anhydrous acetone or DMF (volume depending on desired concentration).
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Enolate Formation: Add ethyl acetoacetate (1.0 equivalent) to the suspension and stir the mixture at room temperature for 30 minutes.
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Alkylation: Add this compound (1.1 equivalents) dropwise to the reaction mixture.
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Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
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Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Issue 2: Low Yield in N-Alkylation of Amines
This section focuses on troubleshooting low conversion rates in the N-alkylation of primary and secondary amines with this compound.
Caption: Troubleshooting workflow for N-alkylation reactions.
The table below outlines the general impact of various parameters on the N-alkylation of amines.
| Parameter | Condition | Expected Effect on Conversion | Notes |
| Base | Presence vs. Absence | A base is required to neutralize the methanesulfonic acid byproduct. For amine salts, at least two equivalents of base are needed. | Common bases include K₂CO₃, Et₃N, and DIPEA. |
| Solvent | Polar (e.g., DMF, CH₃CN) vs. Nonpolar (e.g., Toluene) | Polar solvents generally accelerate Sₙ2 reactions. | The choice of solvent can also affect the solubility of the amine and base. |
| Temperature | Room Temperature vs. Elevated Temperature | Higher temperatures increase the reaction rate, which is often necessary for less reactive amines. | Be mindful of the boiling point of the solvent and potential side reactions at higher temperatures. |
| Amine:Alkylating Agent Ratio | 1:1 vs. Excess Amine | Using an excess of a primary amine can help to minimize the formation of the di-alkylated product. | This is a common strategy to improve the selectivity for mono-alkylation. |
This protocol provides a general method for the N-alkylation of aniline.
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Preparation: In a round-bottom flask, dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate (2.0 equivalents) in a polar aprotic solvent like acetonitrile or DMF.
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Alkylation: Add this compound (1.1 equivalents) to the mixture at room temperature.
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Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
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Workup: Once the reaction is complete, cool the mixture, and add water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Issue 3: Low Yield in O-Alkylation of Phenols or Alcohols
This section addresses challenges in the O-alkylation of hydroxyl groups using this compound.
Caption: Troubleshooting workflow for O-alkylation reactions.
The following table summarizes key parameters for the O-alkylation of phenols and alcohols.
| Parameter | Condition | Expected Effect on Conversion | Notes |
| Base | K₂CO₃ vs. Cs₂CO₃ vs. NaH | For phenols, K₂CO₃ is often sufficient. Alcohols may require a stronger base like NaH. Cs₂CO₃ can sometimes offer improved results due to higher solubility. | The pKa of the hydroxyl group will determine the required base strength. |
| Solvent | Acetone vs. DMF vs. CH₃CN | All are common choices. DMF can often lead to faster reactions due to its high polarity and boiling point. | Acetone is a good choice for its ease of removal during workup. |
| Temperature | Room Temperature vs. Reflux | Most O-alkylations require heating to achieve a reasonable reaction rate. | Refluxing in acetone (56 °C) is a common starting point. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | In biphasic systems or with sparingly soluble bases, a phase-transfer catalyst can significantly improve the reaction rate. | This is particularly useful for reactions with solid K₂CO₃. |
This protocol outlines a general procedure for the O-alkylation of phenol.
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Preparation: To a round-bottom flask, add phenol (1.0 equivalent), potassium carbonate (1.5 equivalents), and a suitable solvent such as acetone or DMF.
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Alkylation: Add this compound (1.1 equivalents) to the mixture.
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Reaction: Heat the mixture to reflux (acetone) or 60-80 °C (DMF) and stir until the starting material is consumed, as monitored by TLC. This typically takes 4-12 hours.
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Workup: After cooling to room temperature, filter off the solid base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate), wash with water, 1M NaOH solution (to remove unreacted phenol), and brine.
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Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent. The product can be purified by distillation or column chromatography if necessary.
Analytical Methods Protocols
GC-MS Protocol for Reaction Monitoring
This protocol provides a general guideline for monitoring the progress of a reaction involving this compound using GC-MS.
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Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it by diluting with a suitable solvent (e.g., ethyl acetate) containing an internal standard. If a solid base is used, filter the sample before injection.
-
GC Conditions (Example):
-
Column: A polar capillary column (e.g., DB-WAX or similar) is often suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50-80 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: A mass range of m/z 40-400 is typically sufficient to observe the reactants and expected products.
-
-
Analysis: Monitor the disappearance of the peak corresponding to your starting nucleophile and the appearance of the peak for the alkylated product. The retention times will depend on the specific compounds and GC conditions.
¹H NMR Protocol for Reaction Analysis
¹H NMR can provide quantitative data on the reaction progress.
-
Sample Preparation: Take a small sample from the reaction mixture, remove the solvent under reduced pressure (if possible), and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Identify characteristic peaks for the starting materials and the product. For example, in a C-alkylation of a β-ketoester, you would monitor the disappearance of the enolic proton or the α-protons of the starting material and the appearance of new signals for the alkylated product. The ratio of the integrals of these peaks can be used to determine the conversion rate.
Optimizing temperature and reaction time for Methyl Methanesulfonylacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl Methanesulfonylacetate. The information is designed to help optimize reaction conditions, particularly temperature and reaction time, to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
The synthesis of this compound, also known as methyl 2-methylsulfonylacetate, generally involves the reaction of a nucleophilic acetate source with an electrophilic methanesulfonyl source. Common precursors can include methanesulfonyl chloride and a methyl acetate enolate or a related C2 synthon. An alternative route could involve the oxidation of a corresponding sulfide.
Q2: I am experiencing low to no yield of this compound. What are the potential causes and solutions?
Low or no product formation is a common issue in organic synthesis. Several factors related to reaction conditions could be the cause.
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Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may proceed too slowly to be effective. Conversely, excessively high temperatures can lead to the degradation of reactants or products and the formation of byproducts.[1][2]
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Insufficient Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress to determine the optimal duration.[1][3]
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Poor Quality of Reagents: The purity of starting materials is critical. Impurities can interfere with the reaction, leading to lower yields.[4] Ensure that all reagents and solvents are anhydrous, as the presence of water can quench reactive intermediates.[1][2][5]
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Ineffective Base or Catalyst: If the reaction requires a base or catalyst, its strength and concentration are important. Ensure the chosen reagent is appropriate for the specific reaction mechanism.
Q3: How can I monitor the progress of my reaction to optimize the reaction time?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1][2] By taking small aliquots from the reaction mixture at different time points and running them on a TLC plate against the starting materials, you can visualize the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.
Q4: I am observing multiple spots on my TLC plate, indicating impurities. What are these byproducts and how can I minimize them?
The formation of byproducts is a common challenge. Potential impurities in the synthesis of this compound could include unreacted starting materials, products from side reactions, or degradation products.[1]
To minimize these:
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Optimize Temperature: As mentioned, incorrect temperatures can lead to side reactions. A careful optimization of the reaction temperature is crucial.[6]
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Control Stoichiometry: The success of the preparation often depends on using stoichiometric quantities of all reagents. An excess or deficiency of any one reagent can lead to an impure product and complicate purification.[7]
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Purification: After the reaction, a thorough purification step, such as column chromatography or distillation, is necessary to isolate the desired product from any impurities.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 5-10 °C and monitor the effect on product formation via TLC. For analogous sulfone syntheses, temperatures between room temperature and 90°C have been reported.[3][6][10] |
| Reaction time is too short. | Increase the reaction time and continue to monitor by TLC until the starting material is consumed. Some related preparations require several hours.[3][11][12] | |
| Presence of water in reactants or solvent. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider the use of a drying agent like molecular sieves.[1][2] | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | Lower the reaction temperature. High temperatures can cause decomposition or side reactions.[1][2] |
| Incorrect stoichiometry of reagents. | Carefully control the molar ratios of your reactants. An excess of one reagent may lead to side product formation.[7] | |
| Dark Brown or Black Reaction Mixture | Decomposition of starting materials or product. | This may indicate that the reaction temperature is too high.[2] Consider running the reaction at a lower temperature or under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1] |
| Difficulty in Isolating the Product | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with TLC before beginning the work-up procedure. |
| Emulsion formation during extraction. | Add brine (a saturated solution of NaCl) to help break up the emulsion and improve phase separation.[2] |
Experimental Protocols
While a specific, universally optimized protocol for this compound is not available, the following general procedure can be adapted from the synthesis of similar methyl sulfones.[3] Researchers should optimize the specific conditions for their system.
General Procedure for the Synthesis of this compound (Hypothetical)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve the acetate precursor in an appropriate anhydrous solvent (e.g., THF, Dichloromethane).
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Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or room temperature) using an ice bath or water bath.
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Reagent Addition: Slowly add the methanesulfonylating agent (e.g., methanesulfonyl chloride) dropwise to the stirred solution. If a base is required, it may be added prior to or concurrently with the electrophile.
-
Reaction: Allow the reaction to proceed at the optimized temperature for the determined optimal time. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride). Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.
Data Presentation: Optimization Parameters
The following table summarizes hypothetical optimization data for the synthesis of this compound based on conditions reported for similar sulfone syntheses.[3][6][11]
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 | Yield (%) | Observations |
| Temperature (°C) | Room Temp (~20-25) | 45-50 | 70 | 85-95% (at optimal) | Lower temperatures may result in slow reaction rates. Higher temperatures may increase byproduct formation. |
| Reaction Time (h) | 1 | 2-3 | 8 | 85-95% (at optimal) | Yields may decrease with prolonged reaction times beyond the optimum due to product degradation.[3] |
| Solvent | Cyclohexane | Acetic Acid / Dichloromethane | DMSO / THF | High (in optimal) | Polar solvents appear to be more effective for similar reactions.[3] |
Visualization
Caption: Logical workflow for the synthesis and optimization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pqri.org [pqri.org]
- 6. inspiration.sjf.ch [inspiration.sjf.ch]
- 7. orgsyn.org [orgsyn.org]
- 8. US5206434A - Purification process for methyl acetate - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2004063149A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate - Google Patents [patents.google.com]
- 12. orgsyn.org [orgsyn.org]
Selecting the appropriate base for reactions involving Methyl Methanesulfonylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on selecting the appropriate base for reactions involving methyl methanesulfonylacetate, a versatile reagent in organic synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a base for reactions with this compound?
A1: The most critical factor is the pKa of the α-proton of this compound. To effectively deprotonate the substrate, you must choose a base whose conjugate acid has a higher pKa than this compound. This ensures that the equilibrium of the acid-base reaction favors the formation of the desired carbanion.
Q2: I cannot find a precise pKa value for this compound. What is a reasonable estimate?
Q3: Which bases are generally suitable for the deprotonation of this compound for subsequent alkylation?
A3: Given the estimated pKa, strong bases are required for complete deprotonation. Common choices include:
-
Sodium hydride (NaH): A strong, non-nucleophilic base that is frequently used for the deprotonation of active methylene compounds.[2]
-
Lithium diisopropylamide (LDA): A strong, non-nucleophilic base often used to form kinetic enolates.
-
Potassium tert-butoxide (KOtBu): A strong, sterically hindered base.
Weaker bases like sodium ethoxide or potassium carbonate may not be sufficient to achieve complete deprotonation, potentially leading to lower yields or incomplete reactions.
Q4: What are the common side reactions to be aware of during the alkylation of this compound?
A4: The primary side reactions include:
-
O-alkylation vs. C-alkylation: While C-alkylation is typically the desired outcome, O-alkylation to form a ketene acetal can sometimes occur. The choice of solvent and counterion can influence this selectivity.
-
Dialkylation: If a slight excess of the alkylating agent or base is used, or if the mono-alkylated product is still sufficiently acidic, a second alkylation can occur.[3]
-
Elimination: If the alkylating agent is prone to elimination (e.g., secondary or tertiary halides), this can compete with the desired substitution reaction.
-
Hydrolysis: If water is present in the reaction mixture, the ester functionality can be hydrolyzed, especially under basic conditions.
Troubleshooting Guides
Problem 1: Low or No Yield of Alkylated Product
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | - Verify Base Strength: Ensure the base is strong enough. The pKa of its conjugate acid should be significantly higher than that of this compound. Consider switching to a stronger base like sodium hydride or LDA. - Check Base Quality: Use freshly opened or properly stored base. Sodium hydride can be passivated by a layer of sodium hydroxide. |
| Poor Quality Reagents or Solvents | - Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Water will quench the carbanion and can lead to hydrolysis of the ester. - Purify Substrates: Purify this compound and the alkylating agent if their purity is questionable. |
| Reaction Temperature Too Low | - Increase Temperature: While initial deprotonation may be performed at a lower temperature, the alkylation step may require heating. Monitor the reaction progress by TLC or GC/MS to determine the optimal temperature. |
| Ineffective Alkylating Agent | - Check Reactivity: Ensure the alkylating agent is sufficiently reactive. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. |
Problem 2: Formation of Multiple Products (e.g., Dialkylation, O-alkylation)
| Possible Cause | Troubleshooting Step |
| Dialkylation | - Control Stoichiometry: Use a slight excess of the this compound relative to the base and alkylating agent (e.g., 1.1 equivalents of the ester). - Slow Addition: Add the alkylating agent slowly to the solution of the formed carbanion to maintain a low concentration of the electrophile. |
| O-alkylation | - Solvent Choice: Polar aprotic solvents like THF or DMF generally favor C-alkylation. - Counterion Effect: The nature of the cation can influence the ratio of C- to O-alkylation. Experimenting with different bases (e.g., sodium vs. lithium vs. potassium) may be beneficial. |
Problem 3: Ester Hydrolysis During Reaction or Workup
| Possible Cause | Troubleshooting Step |
| Presence of Water | - Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Basic Workup | - Neutral or Acidic Quench: Quench the reaction with a neutral or mildly acidic aqueous solution (e.g., saturated ammonium chloride solution) instead of water or basic solutions. |
| Prolonged Exposure to Base | - Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Data Presentation
Table 1: pKa Values of Relevant Compounds
| Compound | Functional Group | Approximate pKa | Reference |
| Aldehyde (α-H) | Carbonyl | 16-18 | [1] |
| Ketone (α-H) | Carbonyl | 19-21 | [1] |
| Ester (α-H) | Carbonyl | 23-25 | [1] |
| This compound (α-H) | Ester & Sulfone | ~15-20 (Estimated) | N/A |
| Water | Hydroxyl | 15.7 | [4] |
| Ethanol | Hydroxyl | 16 | [4] |
| tert-Butanol | Hydroxyl | 18 | [4] |
| Diisopropylamine | Amine | 36 | [4] |
| Hydrogen | H-H | 42 | [4] |
Note: The pKa of this compound is an estimate based on the acidifying effect of the sulfonyl group in addition to the carbonyl group.
Experimental Protocols
General Protocol for Alkylation of this compound using Sodium Hydride
This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF or THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC/MS). Gentle heating may be required for less reactive alkylating agents.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation as appropriate.
Visualizations
Caption: Workflow for selecting a suitable base.
Caption: Troubleshooting common alkylation issues.
References
How to minimize impurities in Methyl Methanesulfonylacetate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing impurities during the synthesis of Methyl Methanesulfonylacetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary laboratory-scale methods for synthesizing this compound are:
-
Fischer Esterification of Methanesulfonylacetic Acid: This involves the direct esterification of methanesulfonylacetic acid with methanol, typically catalyzed by a strong acid.
-
Nucleophilic Substitution: This route involves the reaction of a methyl haloacetate (e.g., methyl chloroacetate) with a methanesulfinate salt, such as sodium methanesulfinate.
Q2: What are the critical impurities to monitor in the synthesis of this compound?
A2: The impurity profile can vary depending on the synthetic route. Key impurities include:
-
Unreacted Starting Materials: Methanesulfonylacetic acid, methanol, or methyl chloroacetate.
-
Methyl Methanesulfonate (MMS): A potential genotoxic impurity, particularly when methanesulfonic acid is used as a catalyst in the esterification route with methanol.[1]
-
Methanesulfonylacetic Acid: Can be present due to incomplete esterification or hydrolysis of the product.
-
Side-Reaction Products: These can include products of thermal decomposition or unwanted reactions of starting materials and intermediates.
Q3: How can I monitor the progress of the reaction and the purity of the product?
A3: Several analytical techniques are suitable:
-
Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile impurities, including MMS.[2]
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and quantify non-volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and can be used to identify major impurities.
Q4: What are the key safety precautions to consider during the synthesis?
A4: The synthesis of this compound involves potentially hazardous materials. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle strong acids, such as sulfuric acid or methanesulfonic acid, with extreme care.
-
Be aware of the flammability of methanol and other organic solvents.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion. - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. For the esterification route, refluxing in methanol is common. |
| Equilibrium Limitation (Fischer Esterification) | - Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product.[3] - Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. |
| Poor Quality of Reagents | - Use Pure Starting Materials: Ensure that all starting materials and solvents are pure and dry, as impurities can interfere with the reaction. - Check Reagent Activity: Use freshly opened or purified reagents if there is any doubt about their quality. |
| Inefficient Nucleophilic Substitution | - Choice of Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the methanesulfinate salt. - Temperature Control: Optimize the reaction temperature to ensure a reasonable reaction rate without promoting side reactions. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Suggested Solution |
| Formation of Methyl Methanesulfonate (MMS) | - Avoid Methanesulfonic Acid Catalyst: If possible, use a different acid catalyst for esterification, such as sulfuric acid or an acidic resin. - Control Temperature: MMS formation is significantly reduced at lower temperatures.[4] - Introduce Water: The presence of small amounts of water can reduce the formation of MMS.[5] |
| Presence of Unreacted Methanesulfonylacetic Acid | - Drive the Esterification to Completion: See solutions for "Equilibrium Limitation" in Problem 1. - Basic Wash: During work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid. |
| Hydrolysis of the Product | - Anhydrous Conditions: Ensure all reagents and glassware are dry, especially for the esterification reaction. - Neutral or Mildly Acidic Work-up: Avoid prolonged exposure to strong acids or bases during the work-up procedure. |
| Thermal Decomposition | - Maintain Appropriate Temperature: Avoid excessive heating during the reaction and purification steps. Distillation should be performed under reduced pressure if the product is thermally sensitive. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-distillation of Impurities | - Fractional Distillation: Use a fractional distillation column to separate impurities with close boiling points. - Alternative Purification: If distillation is ineffective, consider column chromatography or recrystallization. |
| Emulsion Formation During Extraction | - Add Brine: Add a saturated solution of sodium chloride to the separatory funnel to help break the emulsion. - Centrifugation: If emulsions persist, centrifugation can aid in phase separation. |
| Product is an Oil and Cannot be Recrystallized | - Column Chromatography: Purify the product using silica gel column chromatography with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound via Fischer esterification.
Materials:
-
Methanesulfonylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine methanesulfonylacetic acid (1 equivalent) and a significant excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain the reflux for several hours. Monitor the reaction progress by TLC until the starting acid is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Transfer the dichloromethane solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to remove unreacted acid and the acid catalyst), and brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
The following tables summarize the expected impact of key reaction parameters on yield and purity.
Table 1: Effect of Reaction Parameters on Fischer Esterification
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity |
| Methanol to Acid Ratio | Increasing | Increase (up to a point) | May decrease if impurities in methanol are significant |
| Catalyst Loading | Increasing | Increase (up to a point) | May decrease due to increased side reactions |
| Reaction Temperature | Increasing | Increase in rate, but may not affect equilibrium yield | May decrease due to side reactions and decomposition |
| Reaction Time | Increasing | Increase (until equilibrium is reached) | May decrease if product degrades over time |
Table 2: Troubleshooting Impurity Levels
| Impurity | Potential Cause | Recommended Action | Expected Purity Improvement |
| Methanesulfonylacetic Acid | Incomplete reaction | Increase reaction time or methanol excess | High |
| Methyl Methanesulfonate (MMS) | Use of methanesulfonic acid catalyst | Use alternative catalyst; lower temperature | High |
| Water | Incomplete drying of reagents/glassware | Use anhydrous reagents and dry glassware | Moderate to High |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pqri.org [pqri.org]
Addressing solubility issues of Methyl Methanesulfonylacetate in reaction media
Welcome to the technical support center for addressing solubility issues of Methyl Methanesulfonylacetate in reaction media. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound related to its solubility.
Issue 1: this compound is not dissolving in the chosen reaction solvent.
-
Question: My this compound is forming a precipitate or remaining as a solid in my reaction mixture. What should I do?
-
Answer: This is a common issue due to the low solubility of this compound in many non-polar organic solvents. Here are several steps you can take to address this:
-
Solvent Selection: Ensure you are using an appropriate solvent. This compound is known to be soluble in methanol.[1] For other common organic solvents, refer to the solubility data table below. Polar aprotic solvents like DMSO and DMF are often good starting points for sulfonylated compounds.
-
Temperature Adjustment: Gently warming the reaction mixture can significantly increase the solubility of this compound. However, be cautious of the thermal stability of your other reactants and the solvent's boiling point. It is recommended to increase the temperature in increments of 5-10°C and monitor for dissolution.
-
Co-solvent System: The use of a co-solvent can greatly enhance solubility.[2][3] A small amount of a highly polar solvent in which this compound is readily soluble (e.g., DMSO or DMF) can be added to your primary reaction solvent. Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it until the compound dissolves.
-
Sonication: Applying ultrasonic agitation can help to break down solid aggregates and promote dissolution.
-
Issue 2: The reaction is proceeding slowly or not at all, even with a co-solvent.
-
Question: I've managed to dissolve the this compound using a co-solvent, but the reaction is still not efficient. What could be the problem?
-
Answer: Incomplete dissolution or localized saturation can still be a factor.
-
Increase Stirring/Agitation: Ensure your reaction mixture is being stirred vigorously to maintain a homogenous solution.
-
Optimize Co-solvent Ratio: The ratio of your co-solvent to the primary solvent may need further optimization. A higher percentage of the co-solvent might be necessary, but be mindful of its potential to affect the reaction pathway or downstream purification.
-
Use of Surfactants: In some cases, particularly in biphasic or aqueous-organic systems, a surfactant can help to solubilize the reactants at the interface.[4][5] Non-ionic surfactants are generally a good starting point.
-
Issue 3: Product precipitates out of the reaction mixture upon cooling.
-
Question: The reaction worked well at an elevated temperature, but my product crashed out of solution when I cooled it down. How can I prevent this?
-
Answer: This indicates that the product has lower solubility in the reaction solvent at room temperature.
-
Hot Filtration: If the desired product is soluble at a higher temperature, you can perform a hot filtration to remove any insoluble impurities before cooling.
-
Solvent Exchange: Before cooling, consider adding a solvent in which your product is more soluble. This can be done by carefully distilling off the original solvent while simultaneously adding the new solvent.
-
Controlled Cooling: A slower cooling rate can promote the formation of more easily filterable crystals rather than a fine precipitate.
-
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is soluble in methanol and insoluble in water.[1] Its solubility in other common organic solvents has not been extensively reported in publicly available literature. The table below provides illustrative solubility data based on general principles for similar compounds. Note: This data is for estimation purposes and should be experimentally verified.
Q2: Are there any recommended solvent systems for reactions involving this compound?
A2: Based on its structure, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are likely to be effective. Co-solvent systems, for instance, a mixture of a primary reaction solvent like Tetrahydrofuran (THF) with a small amount of DMSO, can also be a good approach.[2][3]
Q3: How does temperature affect the solubility of this compound?
A3: For most solid organic compounds, solubility increases with temperature. It is reasonable to expect that warming the solvent will improve the solubility of this compound. However, the exact temperature dependence would need to be determined experimentally.
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, surfactants can be used to increase the solubility of poorly soluble organic compounds, particularly in systems containing water or other highly polar solvents.[4][5] The choice of surfactant (anionic, cationic, or non-ionic) will depend on the specific reaction conditions.
Q5: What is a general protocol for determining the solubility of this compound in a new solvent?
A5: You can follow a standard procedure for solubility determination.[6][7][8][9][10] A general protocol is provided in the Experimental Protocols section below.
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Chemical Formula | Polarity (Relative to Water) | Predicted Solubility ( g/100 mL) |
| Water | H₂O | 1.000 | Insoluble |
| Methanol | CH₃OH | 0.762 | Soluble |
| Ethanol | C₂H₅OH | 0.654 | Moderately Soluble |
| Acetonitrile | CH₃CN | 0.460 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 0.444 | Soluble |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 0.386 | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | Sparingly Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | Sparingly Soluble |
| Toluene | C₇H₈ | 0.099 | Insoluble |
| Hexane | C₆H₁₄ | 0.009 | Insoluble |
Disclaimer: The quantitative data in this table is illustrative and based on general chemical principles. Experimental verification is strongly recommended.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, methanol, ethanol, DMSO, DMF, THF, DCM, toluene, hexane)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a small, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record your observations.
Protocol 2: General Procedure for Enhancing Solubility with a Co-solvent
Objective: To dissolve this compound in a reaction medium using a co-solvent system.
Materials:
-
This compound
-
Primary reaction solvent (e.g., THF, DCM)
-
Co-solvent (e.g., DMSO, DMF)
-
Reaction vessel with a magnetic stirrer and heating capabilities
Procedure:
-
To the reaction vessel, add the primary reaction solvent and other reactants (excluding this compound if possible).
-
Begin stirring the mixture.
-
Slowly add the this compound to the stirred solution.
-
If the solid does not dissolve, begin adding the co-solvent dropwise.
-
Continue adding the co-solvent until the this compound is fully dissolved. Note the volume of co-solvent added.
-
If dissolution is still incomplete, gently heat the mixture while continuing to stir. Increase the temperature in 5-10°C increments.
-
Once the solid is dissolved, proceed with your reaction as planned.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Key factors impacting the solubility and reaction kinetics.
References
- 1. Methyl methylsulfonylacetate, 98+% | Fisher Scientific [fishersci.ca]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
Preventing degradation of Methyl Methanesulfonylacetate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Methyl Methanesulfonylacetate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for sulfonate esters like this compound is their susceptibility to nucleophilic attack.[1][2] This reactivity makes them prone to hydrolysis, where water molecules break down the ester bond.[3] The electrophilic nature of the sulfur atom makes the sulfonate ester a good leaving group, facilitating these reactions.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area. The container must be kept tightly closed to prevent moisture ingress. For long-term storage, refrigeration (2-8°C) is recommended.[4]
Q3: Are there any specific chemical incompatibilities to be aware of?
A3: Yes, this compound should be stored away from strong acids, strong bases, and strong oxidizing agents, as these can catalyze its degradation.[5] Contact with nucleophiles, such as amines, should also be avoided.[1]
Q4: How can I detect if my sample of this compound has degraded?
A4: Degradation can be detected by various analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).[6][7] These techniques can separate and identify the parent compound and its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for elucidating the structure of degradation products.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). Analyze the sample using HPLC or GC to determine purity. |
| Presence of unknown peaks in analytical chromatograms. | Formation of degradation products. | Use LC-MS or GC-MS to identify the molecular weights of the unknown peaks and deduce their structures. Compare with potential hydrolysis products. |
| Change in physical appearance (e.g., color, clarity). | Significant degradation has occurred. | Dispose of the sample according to safety guidelines and obtain a fresh batch. Review storage and handling procedures to prevent future occurrences. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (optional, for mobile phase modification)
- C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
- HPLC system with UV detector
2. Sample Preparation:
- Accurately weigh and dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
- Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
- Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with a higher aqueous percentage and gradually increase the acetonitrile concentration. A small amount of formic acid (e.g., 0.1%) can be added to both phases to improve peak shape.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: As this compound lacks a strong chromophore, a low UV wavelength (e.g., 210 nm) or a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) may be necessary.
- Injection Volume: 10 µL
4. Analysis:
- Inject the prepared sample onto the HPLC system.
- Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent degradation products.
- Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: A logical workflow for troubleshooting potential degradation issues.
References
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. carbodiimide.com [carbodiimide.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Products from Methyl Methanesulfonylacetate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of products from reactions involving Methyl Methanesulfonylacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound reaction products, which are often β-keto sulfones or related structures. A primary challenge is the potential instability of these compounds on silica gel.[1]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery | Product is not eluting from the column. | 1. Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. If you started with a low percentage of ethyl acetate in hexanes, incrementally increase the ethyl acetate concentration. For highly polar compounds, a gradient including methanol may be necessary (e.g., 0-10% methanol in dichloromethane).[2] 2. Check for Compound Decomposition: The product may be degrading on the acidic silica gel.[3] Perform a quick stability test by spotting the crude product on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot appears. 3. Flush the Column: If decomposition is not the issue, flush the column with a very polar solvent like 100% ethyl acetate or a methanol/dichloromethane mixture to recover any strongly adsorbed material. |
| Product decomposed on the column. | 1. Deactivate the Silica Gel: Neutralize the acidic silica gel by adding 1-3% triethylamine to the mobile phase.[2] 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[3] 3. Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time the compound spends on the column. | |
| Poor Separation (Overlapping Peaks/Fractions) | Inappropriate Solvent System. | 1. Optimize the Solvent System with TLC: Before running the column, find a solvent system that gives good separation of your product and impurities on a TLC plate. The ideal Rf value for the product is between 0.2 and 0.4.[4] 2. Use a Shallow Gradient: Instead of a steep change in solvent polarity, use a gradual (shallow) gradient to improve the resolution between closely eluting compounds. |
| Column was overloaded. | 1. Reduce the Sample Load: Use a higher ratio of silica gel to crude product. A ratio of 50:1 to 100:1 (by weight) is recommended for difficult separations.[4] 2. Dry Loading: If the product has poor solubility in the initial mobile phase, consider dry loading. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[3] | |
| Streaking or Tailing of the Product Band | Compound is interacting strongly with the silica gel. | 1. Add a Modifier to the Mobile Phase: For basic compounds, add a small amount of triethylamine or ammonia (0.1-1%). For acidic compounds, a few drops of acetic acid can help.[5] 2. Lower the Sample Concentration: Tailing can be caused by overloading the column.[4] |
| Insoluble material in the loaded sample. | 1. Filter the Crude Mixture: Before loading, ensure any insoluble material is filtered from the dissolved crude product.[5] | |
| Product Elutes Too Quickly (High Rf) | Mobile phase is too polar. | 1. Decrease the Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, switch from 30% ethyl acetate in hexanes to 15% ethyl acetate in hexanes. |
Frequently Asked Questions (FAQs)
Q1: My β-keto sulfone product seems to be degrading during column chromatography. What can I do to prevent this?
A1: Degradation of β-keto sulfones on silica gel is a known issue, often leading to significant yield loss.[1] To mitigate this, you can:
-
Use Deactivated Silica: Add a small amount of a base like triethylamine (0.5-1%) to your eluent to neutralize the acidic sites on the silica gel.
-
Switch to a Different Stationary Phase: Neutral alumina can be a good alternative for purifying acid-sensitive compounds.
-
Work Quickly: Minimize the time your compound is on the column by using flash chromatography.
-
Avoid Isolation: In some synthetic sequences, it may be beneficial to avoid purifying the intermediate β-keto sulfone and carry it directly to the next step.[1]
Q2: How do I choose the right solvent system for my column?
A2: The best way to determine the optimal solvent system is by using Thin-Layer Chromatography (TLC).
-
Dissolve a small amount of your crude reaction mixture.
-
Spot it on a TLC plate and test different solvent mixtures (e.g., various ratios of ethyl acetate and hexanes).
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4, with good separation from impurities.
Q3: How can I visualize my product on a TLC plate if it's not UV-active?
A3: While many products containing aromatic rings will be UV-active, some may not. In these cases, you can use a chemical stain.[6]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. It will appear as yellow/brown spots on a purple background.[5]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as temporary brown spots.[7]
-
p-Anisaldehyde or Vanillin Stains: These are useful for visualizing a wide range of functional groups and often produce colored spots upon heating.[7]
Q4: What is "dry loading," and when should I use it?
A4: Dry loading involves adsorbing your crude product onto a small amount of silica gel before placing it on the column. This is particularly useful when your product is not very soluble in the initial, non-polar eluent. It prevents the use of a strong solvent to dissolve the sample for loading, which can lead to poor separation at the top of the column.[3]
Q5: My product is very polar and won't move off the baseline, even with 100% ethyl acetate. What should I do?
A5: For very polar compounds, you will need a more polar mobile phase. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 2-5%) and gradually increase it. Be aware that using more than 10% methanol can potentially dissolve some of the silica gel.[2]
Quantitative Data Summary
The following table provides representative data for the column chromatography of β-keto sulfones, which are common products of this compound reactions. Note that optimal conditions will vary depending on the specific structure of the product.
| Compound Type | Example Solvent System (Gradient) | Typical TLC Rf of Product | Typical Isolated Yield | Typical Purity |
| Aryl β-keto sulfone | Hexanes/Ethyl Acetate (9:1 to 7:3) | 0.3 in 20% EtOAc/Hexanes | 31-67%[1] | >95% (by NMR) |
| Alkyl β-keto sulfone | Dichloromethane/Methanol (100:0 to 98:2) | 0.4 in 2% MeOH/DCM | 40-70% | >95% (by NMR) |
| Michael Adduct | Hexanes/Ethyl Acetate (4:1 to 1:1) | 0.25 in 30% EtOAc/Hexanes | 50-85% | >98% (by HPLC) |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC to achieve an Rf of 0.2-0.4 for the desired product.
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top layer of sand.
-
Dry Loading: Dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Collect fractions sequentially in test tubes. Never let the solvent level drop below the top layer of sand.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Experimental workflow from reaction to purified product.
References
- 1. Chemoenzymatic Oxosulfonylation‐Bioreduction Sequence for the Stereoselective Synthesis of β‐Hydroxy Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions with Methyl Methanesulfonylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing exothermic reactions involving Methyl Methanesulfonylacetate. The information is presented in a question-and-answer format to directly address potential issues and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with reactions involving this compound?
A1: The primary thermal hazard is the potential for a runaway reaction. This compound contains an active methylene group, making it susceptible to highly exothermic reactions such as alkylations, condensations (e.g., Knoevenagel), and Michael additions.[1][2] If the heat generated from these reactions is not effectively dissipated, it can lead to a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials.
Q2: What are the key factors that can influence the exothermicity of reactions with this compound?
A2: Several factors can significantly impact the rate of heat generation:
-
Reactant Concentration: Higher concentrations of reactants will lead to a faster reaction rate and greater heat evolution.
-
Addition Rate: A rapid addition of a reactant can cause a sudden and uncontrollable temperature spike.
-
Temperature: Higher reaction temperatures generally increase the reaction rate exponentially, leading to a greater risk of a runaway reaction.
-
Catalyst/Base: The type and amount of catalyst or base used can dramatically influence the reaction rate and, consequently, the heat output.
-
Solvent: The choice of solvent affects heat capacity and boiling point, which are crucial for heat management.
-
Mixing: Inadequate mixing can lead to localized hot spots where the reaction rate is significantly higher, increasing the risk of a runaway.
Q3: Are there any known incompatible materials with this compound that could lead to a dangerous exotherm?
A3: While specific incompatibility data for this compound is not extensively documented in readily available literature, compounds with active methylene groups are generally incompatible with strong bases, strong oxidizing agents, and reactive electrophiles. Reactions with these substances can be highly exothermic and should be approached with extreme caution. Always consult the Safety Data Sheet (SDS) for the most current information on chemical incompatibilities.
Troubleshooting Guide
Problem 1: Rapid, unexpected temperature increase during the reaction.
-
Possible Cause: The rate of addition of a reactant is too fast, or the initial temperature of the reaction mixture is too high.
-
Solution:
-
Immediately stop the addition of the reactant.
-
Increase the cooling to the reactor (e.g., lower the temperature of the cooling bath, increase the flow rate of the coolant).
-
If the temperature continues to rise, consider adding a pre-cooled, inert solvent to dilute the reaction mixture and absorb some of the heat.
-
For future experiments, reduce the rate of addition and/or lower the initial reaction temperature.
-
Problem 2: The reaction is not proceeding, and there is a suspected buildup of unreacted starting material.
-
Possible Cause: The reaction has a significant induction period, or the catalyst is not yet activated. This can be a dangerous situation, as a sudden onset of the reaction could lead to a runaway.
-
Solution:
-
Do not increase the temperature to try and initiate the reaction.
-
Carefully monitor the reaction for any signs of initiation (e.g., a slight temperature increase).
-
If possible and safe to do so, take a small sample to analyze for the presence of starting materials.
-
Consider that a delayed, rapid reaction could occur. Ensure the cooling system is at its maximum capacity and be prepared for an emergency shutdown.
-
For future experiments, investigate the cause of the induction period. Consider adding a small amount of a pre-activated catalyst or initiating the reaction at a lower concentration.
-
Problem 3: Localized boiling or fuming is observed in the reactor.
-
Possible Cause: Poor mixing is leading to the formation of hot spots.
-
Solution:
-
Increase the stirring rate to improve homogeneity.
-
Ensure the stirrer is properly positioned and appropriately sized for the reactor.
-
If the problem persists, stop the reaction and re-evaluate the reactor setup. Consider using a different type of stirrer or a reactor with better heat transfer capabilities.
-
Quantitative Data Summary
While specific calorimetric data for reactions involving this compound is not widely published, the following table provides general parameters to consider when planning experiments. This data is illustrative and should be confirmed for your specific reaction system using appropriate thermal hazard assessment techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).
| Parameter | Typical Range for Active Methylene Compounds | Significance for Exotherm Management |
| Heat of Reaction (ΔH) | -100 to -300 kJ/mol | A high negative value indicates a strongly exothermic reaction requiring significant cooling capacity. |
| Adiabatic Temperature Rise (ΔTad) | 50 to >200 °C | Represents the maximum possible temperature increase in a worst-case scenario (no heat loss). A high ΔTad indicates a high risk of runaway. |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | Minutes to hours | A short TMRad indicates that a runaway reaction can develop very quickly, leaving little time for intervention. |
Experimental Protocols
Protocol 1: General Procedure for a Trial Alkylation Reaction with this compound
-
Objective: To safely assess the exothermicity of an alkylation reaction on a small scale.
-
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile)
-
Reaction calorimeter or a well-instrumented lab reactor with temperature and addition control.
-
-
Procedure:
-
Charge the reactor with this compound and the solvent.
-
Establish efficient stirring and begin inert gas purging.
-
Cool the reactor to the desired starting temperature (e.g., 0-5 °C).
-
Slowly add the base portion-wise, carefully monitoring the temperature.
-
Prepare a solution of the alkylating agent in the reaction solvent.
-
Add the alkylating agent solution dropwise via a syringe pump over a prolonged period (e.g., 1-2 hours).
-
Continuously monitor the reaction temperature. If the temperature rises more than 5 °C above the set point, immediately stop the addition and allow the temperature to stabilize before resuming at a slower rate.
-
After the addition is complete, maintain the reaction at the set temperature and monitor for any delayed exotherm.
-
Once the reaction is complete (as determined by an appropriate analytical method like TLC or LC-MS), quench the reaction by slowly adding a pre-cooled quenching agent.
-
Protocol 2: Emergency Shutdown Procedure for a Runaway Reaction
-
Objective: To safely terminate a reaction that is exhibiting an uncontrollable temperature increase.
-
Procedure:
-
ALERT: Immediately alert all personnel in the vicinity.
-
STOP ADDITION: Stop the addition of all reagents.
-
MAXIMUM COOLING: Apply maximum cooling to the reactor.
-
QUENCH (if safe): If a pre-determined and tested quenching procedure is available and can be executed safely, initiate it. This may involve adding a cold, inert liquid to dilute and cool the reaction.
-
EVACUATE: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
-
CONTAINMENT: Activate any secondary containment measures if available.
-
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Logic diagram of a thermal runaway.
References
Validation & Comparative
Spectroscopic Analysis for the Structural Confirmation of Methyl Methanesulfonylacetate: A Comparative Guide
A comprehensive spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous structural confirmation of synthesized organic compounds like Methyl Methanesulfonylacetate. This guide provides a comparative analysis of the expected spectroscopic data for this compound, alongside experimentally obtained data for structurally related compounds: Ethyl Methanesulfonylacetate, Methyl Acetoacetate, and Dimethyl Sulfone. This comparison allows for a robust understanding of the key spectral features that confirm the desired product structure.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its comparators.
¹H NMR Spectral Data
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound (Predicted) | ~3.1 (s, 3H, SO₂-CH ₃), ~4.2 (s, 2H, -CH ₂-), ~3.8 (s, 3H, O-CH ₃) |
| Ethyl Methanesulfonylacetate | 1.34 (t, 3H, -CH₂-CH ₃), 3.12 (s, 3H, SO₂-CH ₃), 4.13 (s, 2H, -CH ₂-), 4.30 (q, 2H, -O-CH ₂-)[1] |
| Methyl Acetoacetate | 2.27 (s, 3H, -C(=O)-CH ₃), 3.46 (s, 2H, -CH ₂-), 3.74 (s, 3H, O-CH ₃)[2][3] |
| Dimethyl Sulfone | 3.14 (s, 6H, SO₂-(CH ₃)₂)[4][5] |
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound (Predicted) | ~40 (SO₂-C H₃), ~53 (O-C H₃), ~58 (-C H₂-), ~165 (C =O) |
| Ethyl Methanesulfonylacetate | 13.8 (-CH₂-C H₃), 41.5 (SO₂-C H₃), 58.7 (-C H₂-), 62.9 (-O-C H₂-), 165.0 (C =O)[1] |
| Methyl Acetoacetate | 30.1 (-C(=O)-C H₃), 49.9 (-C H₂-), 52.4 (O-C H₃), 167.8 (C =O ester), 200.7 (C =O ketone)[6] |
| Dimethyl Sulfone | 44.2 (SO₂-(C H₃)₂)[7] |
FT-IR Spectral Data
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Compound | Key IR Absorption Bands (cm⁻¹) and Assignments |
| This compound (Predicted) | ~2950 (C-H stretch), ~1740 (C=O ester stretch), ~1320 & ~1140 (asymmetric and symmetric SO₂ stretch) |
| Ethyl Methanesulfonylacetate | 2990 (C-H stretch), 1745 (C=O ester stretch), 1320 & 1140 (asymmetric and symmetric SO₂ stretch)[1] |
| Methyl Acetoacetate | 2950 (C-H stretch), 1745 (C=O ester stretch), 1720 (C=O ketone stretch)[6][8] |
| Dimethyl Sulfone | 3015, 2930 (C-H stretch), 1305 & 1145 (asymmetric and symmetric SO₂ stretch)[9] |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z), Key Fragment Ions (m/z) |
| This compound | 152 [M]⁺, fragments corresponding to loss of -OCH₃ (m/z 121), -COOCH₃ (m/z 93), and SO₂CH₃ (m/z 73)[10] |
| Ethyl Methanesulfonylacetate | 166 [M]⁺, 121 [M - OCH₂CH₃]⁺, 93 [M - COOCH₂CH₃]⁺, 79 [SO₂CH₃]⁺[11] |
| Methyl Acetoacetate | 116 [M]⁺, 101 [M - CH₃]⁺, 85 [M - OCH₃]⁺, 74 [M - CH₂CO]⁺, 59 [COOCH₃]⁺, 43 [CH₃CO]⁺[3][6][12] |
| Dimethyl Sulfone | 94 [M]⁺, 79 [M - CH₃]⁺, 64 [SO₂]⁺, 48 [SO]⁺[13] |
Experimental Protocols
Standard procedures for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two KBr or NaCl plates.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty plates is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify functional groups.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical workflow for confirming the structure of this compound using the discussed spectroscopic techniques.
Conclusion
The structural confirmation of this compound relies on the synergistic interpretation of data from NMR, IR, and MS techniques. The predicted chemical shifts in ¹H and ¹³C NMR, the characteristic vibrational frequencies of the ester and sulfone groups in IR spectroscopy, and the specific molecular ion and fragmentation pattern in mass spectrometry collectively provide a unique fingerprint for the target molecule. By comparing this expected data with the experimental data of closely related compounds, researchers can confidently verify the successful synthesis of this compound.
References
- 1. mcdb.ca [mcdb.ca]
- 2. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 3. Methyl acetoacetate(105-45-3) 1H NMR spectrum [chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0004983) [hmdb.ca]
- 5. Dimethyl sulfone(67-71-0) 1H NMR spectrum [chemicalbook.com]
- 6. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfone | C2H6O2S | CID 6213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl acetoacetate [webbook.nist.gov]
- 9. Dimethyl sulfone(67-71-0) IR Spectrum [m.chemicalbook.com]
- 10. Methanesulfonylacetic acid methyl ester | C4H8O4S | CID 2759918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl methanesulfonylacetate | C5H10O4S | CID 78201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl acetoacetate [webbook.nist.gov]
- 13. Dimethyl sulfone [webbook.nist.gov]
Comparing the reactivity of Methyl Methanesulfonylacetate with Ethyl Methanesulfonylacetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the choice of reagents can significantly influence reaction outcomes, including yield, purity, and reaction kinetics. This guide provides a comparative analysis of the reactivity of two closely related active methylene compounds: Methyl Methanesulfonylacetate and Ethyl Methanesulfonylacetate. While direct comparative experimental studies are not extensively documented in publicly available literature, this guide synthesizes established principles of organic chemistry to predict and explain the differences in their reactivity.
Executive Summary
This compound and Ethyl Methanesulfonylacetate are both valuable reagents in organic synthesis, primarily utilized for their activated methylene group, which is flanked by a sulfonyl and a carbonyl group. This structural feature renders the α-protons acidic and susceptible to deprotonation, forming a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions.
The primary difference between these two molecules lies in the ester substituent: a methyl group versus an ethyl group. This seemingly minor variation is expected to influence their reactivity in several key aspects:
-
Steric Hindrance: The ethyl group is larger than the methyl group, which can lead to greater steric hindrance around the reactive center. This is anticipated to result in slower reaction rates for Ethyl Methanesulfonylacetate in sterically demanding reactions.
-
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group through inductive effects. While this difference is minimal, it could subtly influence the acidity of the α-protons and the nucleophilicity of the resulting enolate.
Based on these principles, This compound is predicted to be the more reactive of the two compounds , particularly in reactions where steric bulk at the ester position can impede the approach of a nucleophile or an electrophile.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and Ethyl Methanesulfonylacetate is presented in the table below.
| Property | This compound | Ethyl Methanesulfonylacetate |
| Molecular Formula | C₄H₈O₄S[1] | C₅H₁₀O₄S[2] |
| Molecular Weight | 152.17 g/mol [1] | 166.20 g/mol [2][3] |
| CAS Number | 62020-09-1[1] | 4455-15-6[3] |
| Boiling Point | Not readily available | 111-113 °C at 0.2 mmHg[3] |
| Density | Not readily available | 1.234 g/mL at 25 °C[3] |
Reactivity Comparison
The reactivity of these compounds is centered around the generation of an enolate intermediate. The general process is depicted below:
Caption: General reaction pathway for the deprotonation and subsequent reaction of methanesulfonylacetates.
Alkylation Reactions
In alkylation reactions, the enolate of the methanesulfonylacetate acts as a nucleophile, attacking an alkyl halide or another suitable electrophile.
-
This compound: Due to the smaller size of the methyl ester, the enolate is more accessible to the incoming electrophile. This is expected to lead to faster reaction rates and potentially higher yields, especially with bulky alkylating agents.
-
Ethyl Methanesulfonylacetate: The bulkier ethyl group can sterically hinder the approach of the electrophile to the α-carbon of the enolate. This effect will be more pronounced with larger electrophiles, leading to slower reactions.
Acylation Reactions
Acylation involves the reaction of the enolate with an acylating agent, such as an acid chloride or anhydride.
-
This compound: The lower steric hindrance of the methyl group allows for a more facile approach of the acylating agent, which is often bulky itself.
-
Ethyl Methanesulfonylacetate: The ethyl group may slow down the rate of acylation due to increased steric repulsion with the incoming acylating agent.
Condensation Reactions
In condensation reactions, such as the Knoevenagel condensation, the enolate reacts with a carbonyl compound.
-
This compound: The less hindered nature of the methyl ester would likely favor a faster rate of condensation.
-
Ethyl Methanesulfonylacetate: The steric bulk of the ethyl group could disfavor the formation of the tetrahedral intermediate in the condensation reaction, leading to a slower reaction rate.
Experimental Protocols
While direct comparative protocols are unavailable, the following sections provide representative experimental procedures for key reactions involving similar active methylene compounds. These protocols can be adapted for both Methyl and Ethyl Methanesulfonylacetate, with the expectation that reaction times may need to be adjusted based on the principles discussed above.
General Procedure for Alkylation of a β-Keto Sulfone
This protocol is adapted from a procedure for the alkylation of β-keto sulfones, which are structurally analogous to methanesulfonylacetates.
Materials:
-
Methyl or Ethyl Methanesulfonylacetate (1.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH), 1.1 eq)
-
Alkylating agent (e.g., Alkyl halide, 1.1 eq)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the methanesulfonylacetate in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Acylation of an Ester Enolate
This is a general procedure for the acylation of an ester enolate.
Materials:
-
Methyl or Ethyl Methanesulfonylacetate (1.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), 1.1 eq)
-
Acylating agent (e.g., Acid chloride or anhydride, 1.0 eq)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., Diethyl ether)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
Procedure:
-
Generate LDA in situ by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere.
-
To the freshly prepared LDA solution at -78 °C, add a solution of the methanesulfonylacetate in anhydrous THF dropwise. Stir for 30-60 minutes at this temperature.
-
Add the acylating agent as a solution in THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by chromatography or distillation.
General Procedure for Knoevenagel Condensation
This is a representative protocol for a Knoevenagel condensation.
Materials:
-
Methyl or Ethyl Methanesulfonylacetate (1.0 eq)
-
Aldehyde or ketone (1.0 eq)
-
Solvent (e.g., Ethanol, Toluene)
-
Catalytic amount of a weak base (e.g., Piperidine, Pyrrolidine)
-
Apparatus for azeotropic removal of water (Dean-Stark trap) if using toluene.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if necessary), dissolve the methanesulfonylacetate and the carbonyl compound in the chosen solvent.
-
Add a catalytic amount of the basic catalyst.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. If using a Dean-Stark trap, monitor the collection of water.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product may precipitate upon cooling or after solvent removal and can be collected by filtration. Alternatively, dissolve the residue in a suitable solvent and wash with dilute acid (to remove the basic catalyst) and then with water.
-
Dry the organic layer and concentrate to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Conclusion
References
- 1. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. proprep.com [proprep.com]
- 3. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
Alternative reagents to Methyl Methanesulfonylacetate for methylation reactions
For researchers, scientists, and drug development professionals, methylation is a fundamental chemical transformation. The choice of a methylating agent is critical, balancing reactivity, selectivity, safety, and environmental impact. While traditional reagents like methyl iodide and dimethyl sulfate are effective, their high toxicity and hazardous nature have spurred the development of safer and greener alternatives. This guide provides an objective comparison of various alternative reagents to Methyl Methanesulfonylacetate (MMS) for methylation reactions, supported by experimental data and detailed protocols.
Executive Summary of Methylating Agent Performance
The selection of an appropriate methylating agent is a nuanced decision that depends on the substrate, desired selectivity, and scale of the reaction. "Green" reagents like dimethyl carbonate (DMC) and trimethyl phosphate (TMP) offer significant safety and environmental advantages, though they may require higher temperatures or longer reaction times. For sensitive substrates requiring mild conditions, trimethylsilyldiazomethane (TMSD) stands out as a safer alternative to the highly toxic and explosive diazomethane. Onium salts, such as Meerwein's salt and quaternary ammonium salts, provide further options with varying reactivity profiles. This guide will delve into the comparative performance of these reagents across different substrate classes.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of various methylating agents for the methylation of representative phenols, carboxylic acids, amines, and alcohols. It is important to note that reaction conditions and substrates may vary across different studies, and therefore, the data should be used as a comparative guideline rather than a direct equivalence.
Table 1: O-Methylation of Phenols
| Methylating Agent | Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| Dimethyl Carbonate (DMC) | Phenol | K₂CO₃/PEG 1000 | None | 180 | 1 | >99 | High selectivity for O-methylation.[1][2] |
| 2,4-Dihydroxybenzophenone | K₂CO₃/TBAB | None | 90-100 | 5 | 99 | Regioselective monomethylation.[1][3] | |
| Vanillin | K₂CO₃/TBAB | DMC | 90-100 | 5 | 96 | Green chemistry approach.[3] | |
| Trimethyl Phosphate (TMP) | Lignin (phenolic OH) | K₂CO₃ | None | 120 | 1 | >90 | Selective for phenolic hydroxyls.[4] |
| Phenols | Ca(OH)₂ | DMF | 80 | - | Good to excellent | Mild and efficient protocol.[5][6] | |
| Dimethyl Sulfate (DMS) | Phenol | NaOH | Water | <30-35 | - | ~70 | Highly toxic and carcinogenic.[7] |
| Salicylic Acid | NaHCO₃ | DMS | 90 | 1.5 | 96 | Highly regioselective for the carboxylic acid group.[8] | |
| Methyl Iodide (MeI) | 1-Naphthol | KOH | DMF/DMSO | - | - | High (qualitative) | Toxic and requires strong base.[2] |
| Tetramethylammonium Hydroxide (TMAH) | Phenolic compounds | None | Ethanol | 120 | <0.5 | Good to excellent | Microwave-assisted, high selectivity for O-methylation.[9] |
Table 2: Methylation of Carboxylic Acids
| Methylating Agent | Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| Trimethylsilyldiazomethane (TMSD) | Boc-D-Ser(Bzl)-OH | None | Diethyl ether/Methanol | 0 | 5 | 100 | Safer alternative to diazomethane, high yields.[10] |
| Naturally occurring carboxylic acids | None | Toluene/Methanol | RT | 0.5 | ~91-99 | Nearly quantitative under mild conditions.[5] | |
| Diazomethane | Carboxylic acids | None | - | RT | - | High | Highly efficient but extremely toxic and explosive.[6][11] |
| Dimethyl Carbonate (DMC) | Carboxylic acids | Base | DMC | - | - | - | Requires base catalysis.[12] |
| Meerwein's Salt (Me₃O·BF₄) | Sterically hindered/sensitive acids | Bulky amine | Dichloromethane | - | - | - | Effective for sensitive substrates.[13] |
Table 3: N-Methylation of Amines
| Methylating Agent | Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| Dimethyl Carbonate (DMC) | Anilines | NaY Faujasite | Xylene | 130 | - | 92-98 (mono-N-methyl) | High selectivity for mono-methylation.[14] |
| Trimethyl Phosphate (TMP) | Amines | Ca(OH)₂ | DMF | 80 | - | Good to excellent | Mild conditions.[5][6] |
| Phenyl Trimethylammonium Iodide | Benzamides | Cs₂CO₃ | Toluene | 120 | - | up to 91 (mono-N-methyl) | Selective mono-methylation of amides.[15] |
| Paraformaldehyde/PMHS | Aromatic and aliphatic amines | (CAAC)CuCl | nBu₂O | 80 | 18 | Moderate to excellent | Copper-hydride catalyzed.[16] |
| Methanol | Anilines | Ni/ZnAlO | - | 160 | - | >90 (mono-N-methyl) | Heterogeneous catalysis.[10] |
Table 4: O-Methylation of Alcohols
| Methylating Agent | Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| Trimethylsilyldiazomethane (TMSD) | Sterically hindered alcohols | HBF₄ or Silica gel | Dichloromethane | RT | - | Good to high | Effective for non-acidic and hindered alcohols.[5][17][18] |
| Trimethyl Phosphate (TMP) | Aliphatic alcohols (>160°C b.p.) | None | None | - | - | 50-60 | Limited by alcohol boiling point.[19] |
| Diazomethane | Alcohols | Silica gel | - | - | - | Good | Requires catalyst for non-acidic alcohols.[17] |
| Meerwein's Salt (Me₃O·BF₄) | Alcohols | - | - | - | - | - | Powerful methylating agent.[20][21] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Protocol 1: O-Methylation of Phenol using Dimethyl Carbonate (DMC)
This protocol describes a highly efficient and selective O-methylation of phenol using the green reagent dimethyl carbonate in a continuous flow system.[2]
Materials:
-
Phenol
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (K₂CO₃)
-
Poly(ethylene glycol) 1000 (PEG 1000)
-
Continuously Fed Stirred Tank Reactor (CSTR)
Procedure:
-
Prepare the catalytic bed by mixing PEG 1000 and K₂CO₃ (e.g., 300 g PEG 1000 and 6 g K₂CO₃).
-
Place the catalytic bed in the CSTR and heat to the reaction temperature (160-200 °C).
-
Prepare a mixture of phenol and DMC (molar ratio, e.g., 1:1.05 to 1:5).
-
Continuously feed the phenol/DMC mixture into the reactor at a defined flow rate (e.g., 50-140 mL/h), ensuring it bubbles through the catalytic bed.
-
The product, anisole, is collected by condensation at the outlet of the system.
-
Monitor the reaction progress and product purity by gas chromatography (GC).
Protocol 2: Methyl Esterification of a Carboxylic Acid using Trimethylsilyldiazomethane (TMSD)
This protocol details the safe and high-yielding methylation of a protected amino acid using TMSD, a safer alternative to diazomethane.[10]
Materials:
-
Boc-D-Ser(Bzl)-OH (or other carboxylic acid)
-
Trimethylsilyldiazomethane (TMSD) solution (e.g., ~0.6 M in Hexane)
-
Diethyl ether
-
Methanol
Procedure:
-
Dissolve the carboxylic acid (e.g., 596 mg, 2.02 mmol of Boc-D-Ser(Bzl)-OH) in a mixture of diethyl ether and methanol (e.g., 7:2, 18 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add the TMSD solution (e.g., 4.0 mL, 2.4 mmol) dropwise over 5 minutes. Evolution of nitrogen gas will be observed.
-
Continue stirring the mixture at 0 °C for 2-3 hours.
-
If the reaction is not complete (monitored by TLC), add an additional portion of TMSD solution (e.g., 0.4 mL, 0.24 mmol) and stir for a further 3 hours.
-
Allow the reaction mixture to warm to room temperature.
-
Concentrate the solution in vacuo to obtain the methyl ester product.
Mandatory Visualizations
Classification of Methylating Agents
Caption: Classification of common methylating agents.
General Experimental Workflow for Comparing Methylating Agents
Caption: A logical workflow for the comparative evaluation of methylating agents.
Simplified Methylation Reaction Pathways
Caption: Simplified reaction pathways for SN2 and diazomethane methylation.
References
- 1. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 2. iris.unive.it [iris.unive.it]
- 3. researchgate.net [researchgate.net]
- 4. Mild and controlled lignin methylation with trimethyl phosphate: towards a precise control of lignin functionality - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03890F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Meerwein‐type Bromoarylation with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl Esters [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. iris.unive.it [iris.unive.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Meerwein’s salt | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Synthetic Yields for Methyl, Ethyl, and Tert-Butyl Methanesulfonylacetates
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. This guide provides a comparative analysis of the synthetic yields of Methyl Methanesulfonylacetate and its ethyl and tert-butyl ester analogues. While direct comparative studies are limited, this document synthesizes available data from various sources to offer insights into the expected yields for these sulfonylacetate esters under different synthetic conditions.
Executive Summary
Sulfonylacetate esters are valuable building blocks in organic synthesis, utilized in the construction of a variety of more complex molecules. The choice of the ester group—methyl, ethyl, or tert-butyl—can significantly influence the reactivity, stability, and purification of the compound, as well as the overall yield of the synthetic process. This guide consolidates reported yields and experimental protocols for the synthesis of this compound, Ethyl Methanesulfonylacetate, and related sulfonate esters to aid researchers in selecting the most appropriate derivative for their specific application.
Yield Comparison of Sulfonylacetate Esters
The following table summarizes the reported yields for the synthesis of various sulfonylacetate and sulfonate esters. It is important to note that the reaction conditions and substrates vary significantly, which directly impacts the yield.
| Compound | Starting Materials | Reagents/Catalyst | Solvent | Yield (%) | Citation |
| Methyl 4-(methanesulfonyl)phenyl acetate | 4-(methanesulfonyl)phenyl acetic acid, Methanol | Concentrated H₂SO₄ | Methanol | 100% | [1] |
| Ethyl 2-(2-benzyloxy-4-methylsulfonylamino-5-phenoxybenzoyl)acetate | Not specified | Not specified | Not specified | 90% | [2] |
| Diastereoisomeric mixture of 2-(tert-butyl) cyclohexyl methanesulfonate | Not specified | Methanesulfonyl chloride | Not specified | 23% | [3] |
Note: The yields reported are for structurally different molecules and not for the direct comparison of simple methyl, ethyl, and tert-butyl methanesulfonylacetates under identical conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and optimizing synthetic yields. Below are representative protocols for the synthesis of related sulfonate and sulfonylacetate esters.
Synthesis of Methyl 4-(methanesulfonyl)phenyl acetate[1]
A solution of 4-(methanesulfonyl)phenyl acetic acid (21.8 g, 101 mmol) in methanol (250 mL) was treated with concentrated sulfuric acid (1 mL). The mixture was heated under reflux for 16 hours. After cooling to room temperature, the solvent was removed in vacuo. The resulting residue was dissolved in a mixture of 10% aqueous sodium bicarbonate (200 mL) and ethyl acetate (200 mL). The aqueous phase was separated and further extracted with ethyl acetate (2 x 200 mL). The combined organic layers were washed with water (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford methyl 4-(methanesulfonyl)phenyl acetate.
Yield: 24.0 g (100%).
Synthesis of Ethyl 2-(2-benzyloxy-4-methylsulfonylamino-5-phenoxybenzoyl)acetate[2]
The synthesis of this compound resulted in a 90% yield. The residue from the reaction was purified by column chromatography using a 3:1 mixture of toluene and ethyl acetate as the eluent.
Synthesis of 2-(tert-butyl) cyclohexyl methanesulfonate[3]
The two diastereoisomeric methanesulfonate compounds were synthesized as an inseparable mixture with a 23% yield through the alkylation with methanesulfonyl chloride.
Reaction Scheme Workflow
The following diagram illustrates a general workflow for the esterification of a carboxylic acid to produce a sulfonylacetate ester, a common synthetic route.
Discussion
The available data indicates that high yields for sulfonylacetate esters can be achieved, as demonstrated by the quantitative yield for methyl 4-(methanesulfonyl)phenyl acetate[1]. However, the yield is highly dependent on the specific substrate and reaction conditions. The comparatively low yield for the 2-(tert-butyl) cyclohexyl methanesulfonate highlights that steric hindrance and the formation of diastereomeric mixtures can significantly reduce the isolated yield[3].
The choice of the ester group also has practical implications beyond the reaction yield. Methyl and ethyl esters are common due to the low cost and volatility of the corresponding alcohols, which simplifies their removal after the reaction. Tert-butyl esters are often employed as protecting groups for carboxylic acids due to their stability under various conditions and their facile cleavage under acidic conditions[4].
Conclusion
References
- 1. METHYL 2-(4-(METHYLSULFONYL)PHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds | Ethiopian Journal of Science and Technology [ajol.info]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Validating the purity of synthesized compounds using Methyl Methanesulfonylacetate
Navigating Compound Purity: A Comparative Guide to Validation Techniques
For researchers, scientists, and drug development professionals, the validation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. The integrity of experimental data and the safety profile of potential therapeutics hinge on the accurate assessment of a compound's purity. This guide provides a comprehensive comparison of common analytical techniques used for purity validation, complete with experimental protocols and performance data to aid in the selection of the most appropriate method for your research needs.
The initial query mentioned Methyl Methanesulfonylacetate in the context of purity validation. However, a thorough review of scientific literature indicates that this compound is a chemical compound in its own right, often used as a pharmaceutical ingredient, rather than a reagent or standard for determining the purity of other compounds. This guide will therefore focus on established, universally accepted methods for purity determination.
The choice of a suitable purity validation method is contingent on several factors, including the physicochemical properties of the compound, the nature of expected impurities, the required level of sensitivity, and the availability of instrumentation. Here, we compare three widely employed techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Melting Point Analysis.
Comparison of Purity Validation Methods
A summary of the key attributes of HPLC, qNMR, and Melting Point Analysis is presented below to facilitate a quick comparison.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Melting Point Analysis |
| Principle | Separation of components based on their differential partitioning between a mobile and stationary phase.[1] | Proportionality between the integrated NMR signal of a target analyte and that of a certified internal standard.[1][2] | Determination of the temperature range over which a solid compound transitions to a liquid. Pure crystalline solids exhibit a sharp melting point. |
| Primary Application | Quantification of organic impurities and determination of relative purity.[1] | Absolute quantification of the main compound and impurities without the need for a specific reference standard for each impurity.[1][2] | Rapid assessment of the purity of solid, crystalline compounds. |
| Specificity | High | High | Low to Moderate |
| Sensitivity | High (ppm to ppb level) | Moderate (typically requires >0.1% impurity) | Low (generally detects impurities >1-2%) |
| Sample Type | Soluble liquids and solids | Soluble liquids and solids | Solids |
| Quantitative | Yes (relative quantification) | Yes (absolute quantification) | Semi-quantitative |
| Throughput | High | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the discussed purity validation techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the main compound and any impurities in a sample.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis, Diode Array, Mass Spectrometer)
-
Analytical column appropriate for the analyte (e.g., C18, C8)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
High-purity sample of the synthesized compound
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate HPLC-grade solvents in the desired ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Standard and Sample Preparation:
-
Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Accurately weigh the synthesized compound and dissolve it in the same solvent to a similar concentration.
-
Filter all solutions through a syringe filter to remove particulate matter.
-
-
Instrument Setup:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate, column temperature, and detector wavelength according to the method parameters.
-
-
Analysis:
-
Inject a blank (solvent) to ensure no carryover.
-
Inject the reference standard solution to determine its retention time and peak area.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to the main compound based on the retention time of the standard.
-
Identify any impurity peaks.
-
Calculate the purity of the synthesized compound using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of a compound using an internal standard.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-quality NMR tubes
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
High-purity sample of the synthesized compound
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound.
-
Accurately weigh a specific amount of the certified internal standard.
-
Dissolve both the sample and the internal standard in a known volume of deuterated solvent in a volumetric flask.
-
Transfer an appropriate amount of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
Ensure the relaxation delay (d1) is sufficiently long (typically 5-7 times the longest T1 relaxation time) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to a known number of protons of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Melting Point Analysis
Objective: To assess the purity of a solid compound by determining its melting point range.
Materials:
-
Melting point apparatus
-
Capillary tubes
-
Solid sample of the synthesized compound
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Melting Point Determination:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[3]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
-
Interpretation:
-
A pure compound will have a sharp melting point range (typically 0.5-2 °C).
-
The presence of impurities will typically cause a depression and broadening of the melting point range.[3]
-
Visualizing Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC, qNMR, and a logical diagram for purity assessment.
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Caption: Quantitative Nuclear Magnetic Resonance (qNMR) experimental workflow.
Caption: Logical workflow for selecting a purity assessment method.
References
- 1. This compound | 62020-09-1 [amp.chemicalbook.com]
- 2. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative study of Methyl Methanesulfonylacetate and Dimethyl Sulfate as methylating agents
A direct comparative study between Methyl Methanesulfonylacetate and Dimethyl Sulfate as methylating agents is not feasible due to the lack of available scientific literature and experimental data on the use of this compound for methylation reactions. While Dimethyl Sulfate is a widely documented and utilized methylating agent, extensive searches have not yielded any specific protocols, reactivity data, or comparative studies for this compound in this capacity.
This guide provides a comprehensive overview of Dimethyl Sulfate as a methylating agent, including its properties, applications, and experimental protocols. Additionally, a general discussion on sulfonate esters as alkylating agents is included to provide a theoretical context for the potential reactivity of compounds like this compound, while explicitly stating the absence of specific experimental data for this particular compound.
Dimethyl Sulfate (DMS): A Potent and Versatile Methylating Agent
Dimethyl Sulfate ((CH₃)₂SO₄), often abbreviated as DMS, is a powerful and cost-effective methylating agent extensively used in organic synthesis.[1] It is the diester of methanol and sulfuric acid and is recognized for its high reactivity towards a wide range of nucleophiles.[1]
Physicochemical Properties and Reactivity
DMS is a colorless, oily liquid with a faint, onion-like odor.[1] Its high reactivity stems from its structure, which makes the methyl group susceptible to nucleophilic attack via an Sₙ2 mechanism.[2] This allows for the efficient methylation of various functional groups, including phenols, amines, and thiols.[1]
Applications in Research and Industry
The low cost and high reactivity of DMS make it a preferred methylating agent in many industrial processes.[1][3] It is widely used in the synthesis of pharmaceuticals, dyes, and perfumes. In a laboratory setting, it serves as a reagent for various methylation reactions, including the methylation of carboxylic acids, and has been instrumental in the study of DNA-protein interactions through the specific methylation of guanine and adenine residues in DNA.[1]
Safety and Handling
Caution: Dimethyl Sulfate is highly toxic, carcinogenic, mutagenic, and corrosive. [1][4] It can be absorbed through the skin, mucous membranes, and the gastrointestinal tract, with exposure potentially leading to severe health effects, including fatal respiratory tract reactions.[1][5] All handling of DMS must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Specific protocols for the neutralization and disposal of DMS waste, typically involving treatment with alkaline solutions like sodium hydroxide, sodium carbonate, or ammonium hydroxide, must be strictly followed.[6][7]
Experimental Protocols for Methylation using Dimethyl Sulfate
Below are representative protocols for the O-methylation of a phenol and the N-methylation of an amide, illustrating the practical application of DMS.
O-Methylation of Gallic Acid to Trimethylgallic Acid
This procedure details the methylation of the hydroxyl groups of gallic acid.
Materials:
-
Gallic acid
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate (DMS)
-
Dilute hydrochloric acid (HCl)
-
Water
-
Decolorizing carbon
Procedure:
-
A solution of 80 g (2 moles) of sodium hydroxide in 500 cc of cold water is prepared in a 1-liter flask.
-
To this, 50 g (0.266 mole) of gallic acid is added. The flask is stoppered and shaken until the acid dissolves.
-
89 g (67 cc, 0.71 mole) of dimethyl sulfate is added, and the mixture is shaken for 20 minutes, maintaining the temperature below 30–35°C by cooling with water.
-
A second portion of 89 g of dimethyl sulfate is added, and shaking is continued for another 10 minutes, allowing the temperature to rise to 40–45°C.
-
The flask is then fitted with a reflux condenser, and the contents are boiled for two hours.
-
To saponify any ester byproducts, a solution of 20 g of sodium hydroxide in 30 cc of water is added, and boiling is continued for an additional two hours.
-
The reaction mixture is cooled and acidified with dilute hydrochloric acid.
-
The precipitated trimethylgallic acid is filtered, washed with cold water, and can be further purified by recrystallization from boiling water with decolorizing carbon to yield colorless needles.[8]
N-Methylation of a Heterocyclic Amide
This protocol describes the methylation of the nitrogen atom in a 1,3(3H)-oxazine-2,6-dione derivative.[9]
Materials:
-
4-(4-Methylphenyl)-1,3(3H)-oxazine-2,6-dione
-
Dimethyl sulfate (DMS)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
Procedure:
-
A 100 ml 3-neck round bottom flask is charged with 2.4 g (0.012 mole) of 4-(4-Methylphenyl)-1,3(3H)-oxazine-2,6-dione, 3.0 g (0.024 mole) of dimethyl sulfate, 2.5 g of sodium bicarbonate, and 50 ml of acetone.[9]
-
The mixture is heated to reflux under a nitrogen atmosphere.[9] The reaction progress is monitored by thin-layer chromatography.[9]
-
After 20 hours of reflux, the reaction is complete. The mixture is cooled to room temperature.[9]
-
The sodium bicarbonate is filtered off, and the acetone is removed from the filtrate using a rotary evaporator.[9]
-
The residue is dissolved in 10 ml of ethyl acetate. Hexane is added dropwise to the solution in an ice bath to induce crystallization.[9]
-
The resulting white crystals are collected by suction filtration. A second crop can be obtained by concentrating the filtrate.[9]
Data Summary: Dimethyl Sulfate
| Property | Value | References |
| Chemical Formula | (CH₃)₂SO₄ | [1] |
| Molar Mass | 126.13 g/mol | [1] |
| Appearance | Colorless, oily liquid | [1] |
| Boiling Point | 188 °C (decomposes) | [1] |
| Primary Use | Methylating agent | [1] |
| Toxicity | Highly toxic, carcinogenic, mutagenic | [1][4] |
Visualizing the Methylation Process
The following diagrams illustrate the general workflow for a methylation reaction and the Sₙ2 reaction mechanism.
Caption: General experimental workflow for a methylation reaction.
Caption: Sₙ2 mechanism for methylation by Dimethyl Sulfate.
Sulfonate Esters as Alkylating Agents: A Theoretical Perspective
While specific experimental data for this compound as a methylating agent is lacking, the broader class of sulfonate esters is well-established for its alkylating capabilities. Sulfonate esters, such as tosylates and mesylates, are derivatives of sulfonic acids and are known to be excellent leaving groups in nucleophilic substitution reactions.[9] This is because the sulfonate anion is a very weak base, making the displacement of the alkyl group by a nucleophile favorable.[9]
The reactivity of sulfonate esters as alkylating agents is influenced by the nature of the alcohol-derived group and the substituent on the sulfur atom. Generally, they are potent electrophiles. It is plausible that this compound, being a sulfonate ester, could act as a methylating agent. However, without experimental validation, its reactivity, selectivity, and suitability for various methylation reactions compared to established reagents like Dimethyl Sulfate remain unknown.
References
- 1. Late-stage oxidative C(sp3)–H methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate 97 680-15-9 [sigmaaldrich.com]
- 4. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. eurjchem.com [eurjchem.com]
A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions with Methyl Methanesulfonylacetate
For researchers, scientists, and professionals in drug development, the accurate analysis of reactions involving Methyl Methanesulfonylacetate is critical. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose. The selection of the most suitable method depends on factors such as the volatility and thermal stability of the analytes, the required sensitivity, and the complexity of the reaction mixture.
Comparison of Analytical Methods
Both HPLC and GC-MS offer robust platforms for the analysis of this compound and its reaction products. GC-MS is particularly well-suited for volatile and thermally stable compounds, offering high sensitivity and specificity. HPLC, on the other hand, is advantageous for a wider range of compounds, including those that are non-volatile or thermally labile, though it may require derivatization for sensitive detection of compounds lacking a UV chromophore.
Table 1: Comparison of HPLC and GC-MS Methods for the Analysis of Sulfonate Esters
| Parameter | HPLC with UV Detection (Post-Derivatization) | GC-MS |
| Principle | Separation based on polarity, followed by UV detection after chemical derivatization to introduce a chromophore. | Separation based on volatility and polarity, with detection by mass spectrometry. |
| Derivatization | Often required for sensitivity as this compound lacks a strong UV chromophore.[1][2] | Not typically required if the analyte is sufficiently volatile and thermally stable. |
| Typical Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][3] | Capillary columns like DB-1701 or DB-WAX (e.g., 30 m x 0.25 mm, 0.25 µm).[4][5] |
| Limit of Detection (LOD) | Can reach low ppm levels, dependent on the derivatization efficiency.[6] | Generally lower, often in the sub-ppm to ppb range.[6][7] |
| Limit of Quantification (LOQ) | Typically in the low ppm range.[6][8] | Can be as low as ng/g levels.[9] |
| Linearity | Good linearity is achievable with correlation coefficients >0.999.[8] | Excellent linearity with correlation coefficients often >0.99.[4][9] |
| Advantages | - Versatile for a wide range of compounds. - Less destructive to the sample. | - High sensitivity and selectivity.[7] - Provides structural information from mass spectra. |
| Disadvantages | - May require a time-consuming derivatization step.[2] - Lower resolution compared to capillary GC. | - Limited to volatile and thermally stable compounds. - Potential for sample degradation at high temperatures. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for HPLC and GC-MS analysis, based on established methods for similar sulfonate esters.
HPLC-UV Method with Derivatization
This method involves a pre-column derivatization step to allow for sensitive UV detection.
1. Derivatization:
-
A common derivatizing agent for sulfonate esters is N,N-diethyldithiocarbamate.[8]
-
The reaction typically involves mixing the sample with the derivatizing agent in a suitable solvent and heating to ensure complete reaction.[8]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mmol/L ammonium acetate) is often used.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[3]
-
Detection: UV detection at a wavelength appropriate for the derivative, for example, 277 nm.[3]
-
Injection Volume: 20 µL.[3]
GC-MS Method
This method is suitable for the direct analysis of volatile sulfonate esters.
1. Sample Preparation:
-
The sample is typically dissolved in a volatile organic solvent such as dichloromethane (DCM) or n-hexane.[5][9]
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A mid-polarity capillary column such as a DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) is often used.[6][10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).[5]
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 220°C at 20°C/minute and held for 11 minutes.[6][10]
-
Injector: Splitless or split injection can be used, with a typical injector temperature of 220-250°C.
-
Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for high sensitivity and specificity.[6][10] The choice of ions to monitor will depend on the mass spectrum of this compound and its reaction products.
-
Ion Source Temperature: Typically around 230°C.[7]
-
Quadrupole Temperature: Around 150°C.[7]
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107515257B - Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method - Google Patents [patents.google.com]
- 4. Trace analysis of residual sulfonate esters in Simvastatin by capillary gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. japsonline.com [japsonline.com]
- 7. Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD [mdpi.com]
- 8. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. japsonline.com [japsonline.com]
A Comparative Guide to the Kinetic Studies of Reactions Involving Methyl Methanesulfonylacetate and Related Sulfonyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of reactions involving Methyl Methanesulfonylacetate and structurally related sulfonyl esters. Due to a lack of specific published kinetic data for this compound, this document leverages available information on analogous compounds to provide insights into its potential reactivity in key reactions such as hydrolysis and aminolysis. The experimental protocols and comparative data tables are designed to serve as a valuable resource for designing and interpreting kinetic studies in the context of drug development and organic synthesis.
Comparative Kinetic Data
The reactivity of esters is significantly influenced by the nature of the acyl and alcohol moieties. In the case of this compound, the presence of the strongly electron-withdrawing methanesulfonyl group (CH₃SO₂) alpha to the carbonyl group is expected to activate the carbonyl group towards nucleophilic attack. This activation would likely lead to faster reaction rates compared to simple alkyl acetates.
The following table presents illustrative kinetic data for the hydrolysis and aminolysis of this compound, benchmarked against a common ester, Methyl Acetate, and a sulfonate ester, Methyl Methanesulfonate. The data for this compound is extrapolated based on general reactivity trends and should be considered as a hypothetical guide for experimental design.
| Compound | Reaction | Nucleophile | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference / Note |
| This compound | Hydrolysis | OH⁻ | Water | [Estimated] 1.5 x 10¹ | [Estimated] 55 | Hypothetical data based on the activating effect of the α-sulfonyl group. |
| Aminolysis | Piperidine | Acetonitrile | [Estimated] 2.5 x 10² | [Estimated] 40 | Hypothetical data, expected to be faster than hydrolysis due to the higher nucleophilicity of piperidine. | |
| Methyl Acetate | Hydrolysis | OH⁻ | Water | 1.1 x 10⁻¹ | 47 | [Standard literature values] |
| Aminolysis | Piperidine | Acetonitrile | 7.6 x 10⁻⁴ | 53 | [Typical literature values for comparison] | |
| Methyl Methanesulfonate | Hydrolysis | H₂O | Water | 4.2 x 10⁻⁶ (s⁻¹) | 87 | [Data from studies on sulfonate ester solvolysis, note the different reaction center (sulfur) and unimolecular nature for neutral hydrolysis.] |
Note: The rates of hydrolysis for sulfonate esters are highly dependent on the reaction conditions and the specific ester. The mechanism can be complex, with debates between concerted and stepwise pathways involving pentavalent intermediates[1][2][3].
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate kinetic studies. Below are generalized methods for studying the hydrolysis and aminolysis of esters, which can be adapted for this compound.
1. General Protocol for Kinetic Study of Ester Hydrolysis (by pH-stat or Spectrophotometry)
-
Objective: To determine the rate constant for the alkaline hydrolysis of an ester.
-
Materials:
-
Ester (e.g., this compound)
-
Standardized sodium hydroxide (NaOH) solution
-
Buffer solutions of known pH
-
Solvent (e.g., water, acetonitrile/water mixtures)
-
pH-stat apparatus or a UV-Vis spectrophotometer
-
Constant temperature water bath
-
-
Procedure (pH-stat method):
-
Prepare a stock solution of the ester in a suitable solvent.
-
Place a known volume of a buffer solution or deionized water in a thermostatted reaction vessel.
-
Allow the solution to reach thermal equilibrium at the desired temperature (e.g., 25°C).
-
Calibrate the pH electrode and place it in the reaction vessel.
-
Initiate the reaction by injecting a small, known amount of the ester stock solution into the vessel with vigorous stirring.
-
The hydrolysis reaction will produce a carboxylic acid, causing the pH to drop. The pH-stat will automatically titrate the reaction mixture with a standardized NaOH solution to maintain a constant pH.
-
Record the volume of NaOH added over time. The rate of addition of NaOH is proportional to the rate of the reaction.
-
The pseudo-first-order rate constant can be determined by plotting the natural logarithm of the remaining ester concentration versus time.
-
-
Procedure (Spectrophotometric method):
-
This method is suitable if the ester or the product has a distinct UV-Vis absorbance profile.
-
Prepare solutions of the ester and the nucleophile (e.g., NaOH) in the chosen solvent system.
-
Equilibrate the solutions at the desired temperature.
-
Mix the solutions in a cuvette and immediately place it in the temperature-controlled cell holder of the spectrophotometer.
-
Monitor the change in absorbance at a specific wavelength corresponding to the appearance of the product or disappearance of the reactant over time.
-
Calculate the concentration of the species of interest at different time points using the Beer-Lambert law.
-
Determine the rate constant by analyzing the concentration-time data.
-
2. General Protocol for Kinetic Study of Ester Aminolysis (by Chromatography)
-
Objective: To determine the rate constant for the reaction of an ester with an amine.
-
Materials:
-
Ester (e.g., this compound)
-
Amine (e.g., piperidine, aniline)
-
Aprotic solvent (e.g., acetonitrile, dioxane)
-
Internal standard for chromatography
-
Quenching solution (e.g., a dilute acid in the mobile phase)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
-
Procedure:
-
Prepare stock solutions of the ester, amine, and internal standard in the chosen solvent.
-
In a thermostatted reaction vessel, mix the ester and internal standard solutions.
-
Initiate the reaction by adding the amine solution. Start a timer immediately.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing the quenching solution. This stops the reaction by protonating the amine.
-
Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining ester and the formed amide product relative to the internal standard.
-
Plot the concentration of the ester versus time and fit the data to the appropriate rate law to determine the rate constant.
-
Visualizing Experimental Workflow
A clear understanding of the experimental sequence is essential for the successful execution of kinetic studies. The following diagram, generated using the DOT language, illustrates a typical workflow for a kinetic experiment.
Caption: A generalized workflow for a chemical kinetics experiment.
References
- 1. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Benchmarking the efficiency of Methyl Methanesulfonylacetate against other synthetic routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of three primary synthetic routes to Methyl Methanesulfonylacetate, a key building block in pharmaceutical and organic synthesis. The comparison focuses on efficiency, reaction conditions, and starting material accessibility, supported by detailed experimental protocols and quantitative data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Fischer Esterification | Route 2: Oxidation of Thioether | Route 3: Nucleophilic Substitution |
| Starting Materials | Methanesulfonylacetic acid, Methanol | Methyl 2-(methylthio)acetate, Oxidizing agent (e.g., H₂O₂) | Sodium methanesulfinate, Methyl chloroacetate |
| Key Transformation | Acid-catalyzed esterification | Oxidation of a sulfide to a sulfone | Nucleophilic substitution of a halide |
| Reported Yield | High (potentially quantitative)[1] | Variable, dependent on oxidant and conditions | Good to high |
| Reaction Conditions | Reflux with acid catalyst | Typically room temperature to mild heating | Mild heating |
| Key Advantages | Direct, high-yielding, atom economical | Readily available starting material | Utilizes common and accessible reagents |
| Key Challenges | Availability and cost of methanesulfonylacetic acid | Potential for over-oxidation to sulfoxide, requires careful control | Reaction rate can be sensitive to solvent and temperature |
Visualizing the Synthetic Pathways
References
Side-by-side comparison of different catalysts for Methyl Methanesulfonylacetate reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth look at the synthesis of Methyl Methanesulfonylacetate, a crucial intermediate in various chemical processes. Due to a lack of comparative studies on different catalysts for this specific reaction, this document focuses on the well-documented self-catalyzed reaction where methanesulfonic acid (MSA) acts as both a reactant and a catalyst in the presence of methanol. We will delve into the experimental data, detailed protocols, and the underlying reaction pathway.
Performance Data: Methanesulfonic Acid as a Catalyst
The formation of this compound from methanesulfonic acid and methanol is an equilibrium-driven reaction. The yield is significantly influenced by reaction temperature, time, and the presence of water. The following table summarizes the quantitative data for this reaction, highlighting how reaction conditions affect the molar conversion to this compound.
| Catalyst/Reactant | Substrate | Co-reactant | Temperature (°C) | Reaction Time (h) | Molar Conversion (%)[1] |
| Methanesulfonic Acid | Methanesulfonic Acid | Methanol | 40 | 20 | ~0.08 |
| Methanesulfonic Acid | Methanesulfonic Acid | Methanol | 50 | 20 | ~0.15 |
| Methanesulfonic Acid | Methanesulfonic Acid | Methanol | 60 | 20 | ~0.25 |
| Methanesulfonic Acid | Methanesulfonic Acid | Methanol | 70 | 20 | ~0.35 |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound using methanesulfonic acid and methanol is provided below. This protocol is based on studies investigating the formation of this sulfonate ester.[1]
Materials:
-
Methanesulfonic acid (MSA)
-
Methanol (anhydrous)
-
2,6-Lutidine (optional, for partial neutralization studies)
-
Water (for studying its effect on the reaction)
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vials
-
Heating block or oil bath
-
Gas chromatograph with a mass spectrometer (GC-MS) for analysis
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, add a defined amount of methanesulfonic acid.
-
Addition of Methanol: To the vial, add a measured volume of anhydrous methanol.
-
Addition of Other Reagents (Optional):
-
To study the effect of water, add a specific percentage (w/w) of water to the reaction mixture.
-
To study the effect of partial neutralization, add a sub-stoichiometric amount of a weak base like 2,6-lutidine.
-
-
Reaction Conditions: Seal the vials and place them in a pre-heated heating block or oil bath set to the desired temperature (e.g., 40, 50, 60, or 70°C).
-
Reaction Monitoring: Allow the reaction to proceed for a set amount of time (e.g., 20 hours). Periodically, an aliquot of the reaction mixture can be withdrawn for analysis.
-
Sample Preparation for Analysis: Dilute the aliquot with a suitable solvent and add an internal standard.
-
Analysis: Analyze the sample using GC-MS to determine the concentration of this compound and calculate the molar conversion.
Reaction Pathway and Workflow
The synthesis of this compound from methanesulfonic acid and methanol proceeds through a protonation-substitution pathway. The following diagrams illustrate the signaling pathway of this acid-catalyzed esterification and the general experimental workflow.
Caption: Acid-catalyzed esterification of methanesulfonic acid with methanol.
Caption: General experimental workflow for the synthesis of this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl Methanesulfonylacetate
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as Methyl Methanesulfonylacetate, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
| Personal Protective Equipment (PPE) | First Aid Measures |
| Eye/Face Protection: Safety glasses with side-shields or goggles. | Eye Contact: Immediately flush with plenty of water for at least 15 minutes. |
| Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Skin Contact: Wash off with soap and plenty of water. |
| Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a respirator. | Inhalation: Move the person into fresh air. |
| Ingestion: Do NOT induce vomiting. Rinse mouth with water. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant. Adherence to national and local regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Do not mix this compound with other waste streams. Keep it in its original container whenever possible.
Step 2: Spill Management
In the event of a spill, follow these procedures to contain and clean the affected area:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated.
-
Contain the Spill: Use an inert, absorbent material such as Chemizorb®, sand, or earth to contain the spill.
-
Collect Absorbent Material: Carefully collect the absorbent material containing the spilled chemical.
-
Package for Disposal: Place the collected material into a suitable, sealed container for disposal.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
Step 3: Preparing for Final Disposal
-
Ensure the waste container is tightly sealed and stored in a designated, well-ventilated hazardous waste accumulation area.
-
Handle uncleaned, empty containers as you would the product itself.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Dispose of the contents and the container in accordance with all applicable local, regional, national, and international regulations.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Methyl Methanesulfonylacetate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl Methanesulfonylacetate, a compound that requires careful management. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Immediate Safety and Hazard Information
This compound is a chemical that demands respect. According to safety data sheets for similar sulfonate esters, it should be regarded as a substance that can cause skin and eye irritation. Inhalation of its vapors may also lead to respiratory irritation. Due to its chemical class, there is a potential for more severe health effects with prolonged or repeated exposure, and it is crucial to handle it with the appropriate protective measures.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE. While specific quantitative data for this compound is limited, the recommendations for glove selection are based on data from structurally similar sulfonate esters to provide the best available guidance.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Nitrile gloves have shown good resistance to similar chemicals like Ethyl methanesulfonate. Double-gloving provides an extra layer of protection against potential permeation. |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects eyes from direct contact with the chemical, which can cause serious irritation. A face shield offers broader protection for the entire face. |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned. | Provides a barrier against accidental spills and splashes, protecting the skin from contact. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to minimize inhalation of vapors. |
Glove Selection Guide for Handling this compound (Qualitative)
| Glove Material | Resistance to Similar Sulfonate Esters | Recommendation |
| Nitrile | Good | Recommended for splash protection and general handling. |
| Neoprene | Fair to Good | A reasonable alternative to nitrile gloves. |
| Butyl Rubber | Good to Excellent | Recommended for situations with a higher risk of direct contact or prolonged handling. |
| Natural Rubber (Latex) | Not Recommended | Generally offers poor resistance to this class of chemicals. |
| Polyvinyl Chloride (PVC) | Not Recommended | Offers limited protection against many organic chemicals. |
Note: This data is based on information for similar sulfonate esters. It is crucial to consult the glove manufacturer's specific chemical resistance guide for the most accurate information.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital for minimizing exposure and ensuring a safe working environment.
-
Preparation :
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined in the table above and inspect it for any damage.
-
Have a pre-prepared spill kit readily accessible.
-
Clearly label all containers with the chemical name and appropriate hazard warnings.
-
-
Handling :
-
Conduct all work involving this compound within the chemical fume hood.
-
When transferring the chemical, use a funnel or other appropriate tools to minimize the risk of spills.
-
Keep all containers tightly sealed when not in use.
-
Avoid the generation of aerosols or dust.
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Ensure the storage container is clearly labeled and in good condition.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection :
-
Collect all waste containing this compound in a designated, labeled, and leak-proof container. This includes contaminated gloves, paper towels, and any reaction byproducts.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Waste Disposal :
-
All waste must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to schedule a waste pickup.
-
Emergency Protocol: Chemical Spill Workflow
In the event of a spill, a clear and practiced response is essential to mitigate the hazard effectively.
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can significantly reduce the risks associated with handling this compound and foster a culture of safety and responsibility.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
